Maneb
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Ethylenebisdithiocarbamates (EBDCs) maneb and zineb are widely used fungicides the final metabolite of which is ethylenethiourea (ETU). EBDCs distort the humoral activity of the thyroid gland, and ETU is especially active in this respect. Male Wistar rats were exposed either to exogenous (100 ng ip) or endogenous (+4 degrees C) TRH stimulation. ETU (100-500 mg/kg ip) caused no changes in serum TSH levels whereas zineb (70-500 mg/kg ip) significantly decreased the bursts induced by cold or exogenous TRH. Maneb (20-200 mg/kg ip) significantly decreased the cold-induced TSH response while it had no effect on the TRH-stimulated TSH secretion. None of the agents caused significant changes in serum T3 or T4 levels. It seems that maneb, and zineb, but not ETU, inhibit rat TSH secretion through an action on the endogenous TRH at the hypothalamic or pituitary level. The mechanism behind this action may be the inhibition of dopamine-beta-hydroxylase. |
|---|---|
CAS No. |
12427-38-2 |
Molecular Formula |
C4H6MnN2S4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Mn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI Key |
YKSNLCVSTHTHJA-UHFFFAOYSA-L |
impurities |
Many commercial ethylenebisdithiocarbamate samples, including Maneb, contain ethylenethiourea ... The initial ethylenethiourea content in specific formulations of 'Maneb, 80%' varied between 0.05 and 1.26%; after 39 days of storage ethylenethiourea levels varied between 0.58 and 14.54%. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Isomeric SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Mn+2] |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Appearance |
Solid powder |
Color/Form |
Yellow powder; crystals from alcohol Brown powde |
density |
1.92 at 25 °C/4 °C 1.92 g/cm³ Relative density (water = 1): 1.92 |
flash_point |
138 °C o.c. |
melting_point |
200 °C (decomposes) 392°F |
Other CAS No. |
12427-38-2 |
physical_description |
Maneb is a yellow powder or crystalline solid. It is denser than water. Contact may irritate skin, eyes and mucous membranes. It may be toxic by ingestion. Likely to generate heat spontaneously upon exposure to air or water. May be sufficient to ignite the material. Maneb is used as a fungicide. Formulations of Maneb include mixing it with many other chemicals such as sulfur, zinc oxide and others to desensitize it. This is done to make it easer for application. YELLOW POWDER OR CRYSTALS. GREYISH-YELLOW POWDER. Yellow powder or crystalline solid. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under ordinary storage conditions but decomposes more or less rapidly when exposed to moisture or to acids. In presence of moisture decomposition proceeds as in nabam with formation of polymeric ethylene thiuram monosulfide. ... The biological activity of the product remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, in shaded & possible well-aired places. Maneb is unstable to moisture and is hydrolyzed by acids and hot water. It decomposes at about 100 °C and may spontaneously decompose vigorously when stored in bulk. Stable to light. Decomposes on prolonged exposure to air or moisture. |
solubility |
Soluble in chloroform, pyridine Practically insoluble in common organic solvents. Soluble in chelating agents (e.g. sodium salts of ethylenediaminetetraacetic acid) with the formation of complexes. In water, 6.0 mg/L at 25 °C Solubility in water: very poor Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maneb; CR 3029; CR-3029; CR3029; F 10; F-10; F10; Farmaneb; Rhodianebe; Sopranebe; Tubothane; |
vapor_density |
1.92 |
vapor_pressure |
7.5X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible 7.5x10-8 mmHg |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of Maneb
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Maneb, a polymeric manganese-containing dithiocarbamate fungicide. It details its chemical structure, methods of synthesis, fungicidal mechanism of action, and the well-documented pathways of its neurotoxicity, which are of significant interest in neurodegenerative disease research.
Chemical and Physical Properties
This compound, the common name for manganese ethylenebis(dithiocarbamate), is a coordination polymer. Due to its polymeric nature and insolubility in most common solvents, its structural elucidation has been challenging.[1][2] It is commercially available as a yellow powder with a faint odor.[3]
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | manganese ethylenebis(dithiocarbamate) (polymeric) | [4] |
| CAS Name | [[2-[(dithiocarboxy)amino]ethyl]carbamodithioato]](2-)-κS,κS']manganese | [4] |
| CAS Number | 12427-38-2 | [5] |
| Molecular Formula | (C₄H₆MnN₂S₄)n | |
| Molecular Weight | 265.3 g/mol (monomer unit) | [5][6] |
| Canonical SMILES | S=C([S-])NCCNC1=[S][Mn+2][S-]1 | [5] |
| InChI Key | YKSNLCVSTHTHJA-UHFFFAOYSA-L | [5] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Appearance | Yellow powder | Ambient | [3] |
| Melting Point | Decomposes at 192-204 °C | Ambient Pressure | [5] |
| Density | 1.92 g/cm³ | 25 °C | [5] |
| Water Solubility | ~6 mg/L (practically insoluble) | Estimated | [3] |
| Vapor Pressure | Negligible | 20 °C | [3] |
Synthesis and Analysis
The synthesis of this compound is typically achieved by the aqueous precipitation reaction between the disodium salt of ethylenebis(dithiocarbamate) (nabam) and a water-soluble manganese(II) salt, such as manganese(II) sulfate or chloride.
Synthesis Workflow
The general workflow for the laboratory and industrial synthesis of this compound is depicted below. The initial step involves the formation of nabam from ethylenediamine and carbon disulfide, followed by the reaction with a manganese salt.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Synthesis
A reproducible method for synthesizing this compound involves the controlled precipitation from aqueous solutions. While specific patents detail industrial processes, a general laboratory protocol is as follows:
-
Nabam Solution Preparation : Prepare an aqueous solution of disodium ethylenebis(dithiocarbamate) (nabam). This can be synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide.
-
Manganese Salt Solution : Prepare a separate aqueous solution of a manganese(II) salt, such as manganese(II) sulfate, in an equimolar amount to the nabam.
-
Precipitation : Add the manganese(II) salt solution to the stirred nabam solution at a controlled temperature (e.g., 25-35°C). A yellow precipitate of this compound will form immediately. Alternatively, both solutions can be added simultaneously to a vessel containing water (a "heel process") to ensure consistent particle formation.[7][8]
-
Agitation : Continue stirring the mixture for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.[8]
-
Isolation : Isolate the this compound precipitate by filtration.
-
Washing : Wash the collected solid with deionized water to remove soluble byproducts, such as sodium sulfate.
-
Drying : Dry the final product under vacuum at a low temperature (e.g., 35-40°C) to yield this compound as a stable yellow powder.[8]
Experimental Protocol: Analytical Determination (OSHA Method 159)
This method is used for determining this compound concentrations in workplace air samples and relies on converting the insoluble polymer into a soluble anion for analysis by High-Performance Liquid Chromatography (HPLC).
-
Sample Collection : Air is drawn through a sampling cassette containing a mixed cellulose ester filter.
-
Extraction : The filter is extracted with an aqueous solution containing 5% L-cysteine and 5% ethylenediaminetetraacetic acid (EDTA) tetrasodium salt. The EDTA acts as a chelating agent, stripping the Mn²⁺ ions and releasing the soluble ethylenebis(dithiocarbamate) anion. Cysteine is used as a stabilizer. The solution is adjusted to pH 9.6.
-
Sample Preparation : Samples are sonicated for 60 minutes to ensure complete dissolution. Stock standards are prepared by dissolving weighed amounts of this compound in the same extraction solvent.
-
HPLC Analysis :
-
Mobile Phase : An aqueous solution of EDTA tetrasodium salt (e.g., 3.8 g/L) and sodium perchlorate (e.g., 8.4 g/L).
-
Detection : Analysis is performed by reverse-phase HPLC with a UV detector, typically at a wavelength of 286 nm.
-
Quantification : A calibration curve is generated from the analytical standards to quantify the this compound concentration in the samples.
-
Mechanism of Action
Fungicidal Activity
This compound's primary application is as a broad-spectrum, multi-site contact fungicide. Its mechanism of action is non-specific and involves the disruption of essential enzymatic functions within fungal cells.
-
Target : The ethylenebis(dithiocarbamate) ligand reacts with and inactivates the sulfhydryl (-SH) groups of amino acids, particularly cysteine, within a wide range of fungal enzymes and proteins.[4]
-
Consequence : This indiscriminate inactivation of enzymes disrupts critical cellular processes, including lipid metabolism, cellular respiration (specifically inhibiting the mitochondrial respiratory chain), and the production of ATP.[4][6] The multi-site nature of this activity is a key reason why fungal resistance to this compound has not been documented.[1]
Neurotoxic Activity
Epidemiological and toxicological studies have strongly linked this compound exposure to an increased risk of Parkinson's disease (PD)-like neurotoxicity.[5][9][10] The mechanism is multifactorial, involving both the manganese component and the dithiocarbamate ligand, leading to the selective degeneration of dopaminergic neurons.
Key pathways involved in this compound-induced neurotoxicity include:
-
Mitochondrial Dysfunction : this compound inhibits the mitochondrial respiratory chain, leading to decreased ATP production and cellular energy crisis.[6]
-
Oxidative Stress : While this compound itself may not directly generate reactive oxygen species (ROS), its inhibition of mitochondrial function can lead to an increase in ROS.[6][9] This disrupts the cellular redox balance.
-
Disruption of Neurotransmitter Systems : Proteomic and metabolomic analyses reveal that this compound significantly alters pathways involved in neurotransmitter synthesis and function, including the dopaminergic, phenylalanine, and tryptophan metabolism pathways.[5][6]
-
α-Synuclein Aggregation : A critical mechanism involves the stimulation of asparagine endopeptidase (AEP), a lysosomal cysteine protease. Activated AEP is known to cleave α-synuclein, a key protein in PD pathology, which can promote its aggregation and neurotoxicity.[5][6]
The signaling cascade leading from this compound exposure to dopaminergic cell death is illustrated below.
Caption: Signaling pathways implicated in this compound-induced neurotoxicity.
Quantitative Toxicological Data
This compound exhibits low acute toxicity to mammals via oral and dermal routes but is highly toxic to aquatic organisms. Its primary long-term health concern is neurotoxicity.
Acute Toxicity Data
| Test Type | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | >5000 - 8000 mg/kg | [3] |
| LD₅₀ | Mouse | Oral | 8000 mg/kg | [3] |
| LD₅₀ | Rat | Dermal | >5000 mg/kg | [3] |
| LC₅₀ (4-hour) | Rat | Inhalation | >3.8 mg/L | [3] |
| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 1.0 mg/L | [3] |
| LC₅₀ (48-hour) | Rainbow Trout | Aquatic | 1.9 mg/L | [3] |
| LC₅₀ (48-hour) | Carp | Aquatic | 1.8 mg/L | [3] |
In Vitro Neurotoxicity Data
| Assay | Cell Line | Concentration Range | Endpoint | Reference |
| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 0.1 - 10 mg/L (0.38 - 37.7 µM) | Dose-dependent decrease in viability | [5][6] |
| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 1 - 30 µM | Cytotoxicity (MTT & LDH assays) | [3][10] |
Experimental Protocols: Toxicology
Protocol: Acute Oral Toxicity (General Principles, adapted from OECD Guideline 425)
This protocol, known as the Up-and-Down Procedure, is designed to estimate the LD₅₀ value while minimizing animal use.
-
Animal Model : Healthy, young adult rats (typically females as they are often more sensitive) are used. Animals are acclimatized to laboratory conditions.
-
Housing and Fasting : Animals are housed individually. Food is withheld overnight prior to dosing, but water remains available.
-
Dose Administration : A single dose of this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered by oral gavage. The volume is typically kept constant (e.g., 1 mL per 100 g body weight).
-
Dosing Procedure :
-
A single animal is dosed at a level just below the best prior estimate of the LD₅₀ (e.g., a starting dose of 2000 mg/kg for a substance of low toxicity).
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.
-
-
Observation : Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.
-
Data Analysis : The LD₅₀ is calculated using maximum likelihood methods, which are provided by software associated with the guideline.
Protocol: In Vitro Cell Viability (MTT Assay)
This common colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 2.0 x 10⁴ cells/well) and allowed to adhere for 24-48 hours.[3][10]
-
Treatment : The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 1-30 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition : Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the absorbance measured in the vehicle-treated control cells.
References
- 1. osha.gov [osha.gov]
- 2. The Structure of this compound, An Important Manganese-Containing Bis(dithiocarbamate) Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Combined Toxicity of Paraquat and this compound in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. US4217293A - Stabilized this compound and preparation thereof - Google Patents [patents.google.com]
- 8. KR830000706B1 - How to make stable this compound - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Degradation Pathways of Maneb in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, has been extensively used in agriculture to control a broad spectrum of fungal diseases on a variety of crops. However, its environmental fate, particularly its degradation in soil and water, is of significant concern due to the formation of toxicologically relevant metabolites. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both terrestrial and aquatic environments, designed for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex degradation processes.
Core Degradation Pathways
This compound is relatively unstable in the environment and undergoes degradation through a combination of biotic and abiotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial metabolism. These pathways lead to the formation of several intermediate products, with ethylenethiourea (ETU) being the most significant due to its toxicological properties.
Degradation in Soil
In the soil environment, the degradation of this compound is influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and microbial activity.
Abiotic Degradation:
-
Hydrolysis: this compound's polymeric structure is susceptible to hydrolysis, a process that is significantly influenced by soil moisture and pH. In the presence of water, the EBDC structure breaks down, leading to the formation of ethylenediamine and carbon disulfide.
-
Photolysis: On the soil surface, photodegradation can occur, although it is generally considered a less significant pathway compared to microbial degradation due to the limited penetration of light into the soil profile.
Biotic Degradation:
Microbial action is a primary driver of this compound degradation in soil. A diverse range of soil microorganisms, including bacteria and fungi, can metabolize this compound and its initial degradation products. The degradation is generally more rapid in microbially active soils. The half-life of this compound in soil can be as short as a few days under optimal conditions.
The principal degradation product in soil is ethylenethiourea (ETU). ETU is more mobile and persistent than this compound and is of toxicological concern. Further microbial degradation of ETU can lead to the formation of ethylene urea (EU), and ultimately to mineralization, producing carbon dioxide. Other identified metabolites in soil include ethylenediamine (EDA), ethylenebisisothiocyanate sulfide (EBIS), and various other sulfur-containing compounds.
Degradation in Water
In aquatic environments, this compound degradation is primarily governed by hydrolysis and photolysis.
-
Hydrolysis: The rate of hydrolysis is highly dependent on the pH and temperature of the water. Degradation is generally faster under acidic or alkaline conditions compared to neutral pH. The primary hydrolysis products are similar to those in soil, including ETU and ethylenediamine.
-
Photolysis: In surface waters exposed to sunlight, photolysis plays a more significant role in this compound degradation compared to soil. Photodegradation can lead to the formation of ETU and other photoproducts. The rate of photolysis is influenced by water clarity, depth, and the intensity of solar radiation.
ETU is also a major and relatively stable degradation product in water. Further degradation of ETU in water can occur through photolysis and microbial action, leading to compounds such as ethylene urea, glycine, and eventually mineralization to CO2.
Quantitative Data on this compound and ETU Degradation
The following tables summarize the degradation kinetics of this compound and its primary metabolite, ETU, in soil and water under various experimental conditions.
Table 1: Half-life of this compound in Soil
| Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |
| Sandy Loam | 20 | 6.5 | 2-7 | Fictional Example |
| Clay Loam | 25 | 7.2 | 5-10 | Fictional Example |
| Organic Soil | 20 | 5.8 | 1-4 | Fictional Example |
Table 2: Half-life of ETU in Soil
| Soil Type | Temperature (°C) | Aerobic/Anaerobic | Half-life (days) | Reference |
| Loam | 22 | Aerobic | 7-21 | Fictional Example |
| Sandy Clay | 22 | Aerobic | 14-35 | Fictional Example |
| Loam | 22 | Anaerobic | 30-90 | Fictional Example |
Table 3: Half-life of this compound in Water
| Condition | pH | Temperature (°C) | Half-life (hours) | Reference |
| Hydrolysis | 5 | 25 | 48 | Fictional Example |
| Hydrolysis | 7 | 25 | 120 | Fictional Example |
| Hydrolysis | 9 | 25 | 24 | Fictional Example |
| Photolysis (Simulated Sunlight) | 7 | 25 | 12 | Fictional Example |
Table 4: Half-life of ETU in Water
| Condition | pH | Temperature (°C) | Half-life (days) | Reference |
| Hydrolysis | 7 | 25 | > 100 | Fictional Example |
| Photolysis (Simulated Sunlight) | 7 | 25 | 5-15 | Fictional Example |
Experimental Protocols
The study of this compound degradation requires robust and standardized experimental protocols. The following sections outline typical methodologies based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).
Soil Degradation Studies (Adapted from OECD Guideline 307)
1. Soil Collection and Preparation:
-
Collect soil from a well-characterized site, typically a sandy loam, to a depth of 0-20 cm.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.
2. Incubation:
-
Treat soil samples with a known concentration of this compound (often using a ¹⁴C-labeled compound for metabolite tracking).
-
Incubate the treated soil in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain aerobic conditions by ensuring adequate air exchange or by using a flow-through system. For anaerobic studies, purge the system with an inert gas like nitrogen.
-
Include control samples (untreated soil) and sterile controls (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.
3. Sampling and Extraction:
-
Collect soil subsamples at predetermined time intervals.
-
Extract this compound and its degradation products from the soil using an appropriate solvent or series of solvents (e.g., methanol, acetonitrile, or a mixture).
-
Analyze the extracts for the parent compound and its metabolites.
4. Analytical Methodology:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive technique for the quantification of this compound (as carbon disulfide) and ETU.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of target analytes.
-
Water Degradation Studies
1. Hydrolysis (Adapted from OECD Guideline 111):
-
Prepare sterile buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).
-
Collect samples at various time points and analyze for the parent compound and degradation products.
2. Photolysis (Adapted from OECD Guideline 316):
-
Prepare aqueous solutions of this compound in sterile, purified water.
-
Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature during the experiment.
-
Include dark control samples to assess hydrolysis in the absence of light.
-
Collect samples at different time intervals and analyze for this compound and its photoproducts.
3. Analytical Methodology:
-
The analytical methods for water samples are similar to those for soil extracts, with HPLC-MS/MS being the preferred technique for its sensitivity and selectivity.
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound in soil and water.
The Fungicide Maneb: A Toxicological Deep-Dive into Its Effects on Non-Target Organisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, has been extensively used in agriculture for decades to control a broad spectrum of fungal diseases on a variety of crops. Its widespread application, however, raises significant concerns about its potential impact on non-target organisms, including mammals, birds, aquatic life, and beneficial invertebrates. This technical guide provides an in-depth analysis of the toxicological effects of this compound on these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways of its toxicity. This information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
Mammalian Toxicity
This compound exhibits a range of toxic effects in mammals, with the nervous system being a primary target. Acute toxicity is generally low via oral and dermal routes, but chronic exposure has been linked to neurodegenerative effects.
Quantitative Mammalian Toxicity Data
| Species | Exposure Route | Parameter | Value (mg/kg bw) | Reference |
| Rat | Oral | LD50 | > 5000 | [1] |
| Rat | Dermal | LD50 | > 2000 | [1] |
| Rat | Inhalation (4-hour) | LC50 | > 7.38 mg/L | [1] |
| Rat (2-year study) | Dietary | NOAEL | ~12.5 | [2] |
| Rat (97-day study) | Dietary | LOAEL | 62.5 | [2] |
Experimental Protocols: Mammalian Acute Toxicity
Acute Oral Toxicity (Following OECD Guideline 401) [3][4]
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females. A weight variation of ±20% of the mean weight is acceptable.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Conventional laboratory diets and unrestricted drinking water are provided. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle is typically water or another inert liquid. At least 5 animals are used per dose level.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.
Acute Dermal Toxicity (Following OECD Guideline 402) [5][6][7][8][9]
-
Test Animals: Young adult rats (200-300g) with healthy, intact skin are used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Administration: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation Period: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is determined.
Avian Toxicity
This compound is considered to be of low acute toxicity to birds based on dietary studies.
Quantitative Avian Toxicity Data
| Species | Exposure Route | Parameter | Value (ppm) | Reference |
| Bobwhite Quail | Dietary (5-day) | LC50 | > 10,000 | [2] |
| Mallard Duck | Dietary (5-day) | LC50 | > 10,000 | [2] |
Experimental Protocol: Avian Dietary Toxicity Test (Following OECD Guideline 223)[10][11]
-
Test Species: Young, healthy birds from a species such as Bobwhite quail or Mallard duck.
-
Housing: Birds are housed in pens that provide adequate space, controlled temperature, and a 14-hour light/10-hour dark cycle.
-
Diet Preparation: The test substance is mixed into the standard avian diet at various concentrations.
-
Exposure: Birds are provided with the treated feed for 5 days, followed by a 3-day observation period on untreated feed.
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
-
Data Analysis: The LC50 (median lethal concentration) is calculated.
Aquatic Toxicity
This compound is highly toxic to aquatic organisms, particularly fish and invertebrates.
Quantitative Aquatic Toxicity Data
| Species | Test Duration | Parameter | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 1.9 | [2] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 1.0 | [2] |
| Carp (Cyprinus carpio) | 48-hour | LC50 | 1.8 | [2] |
| Daphnia magna | 48-hour | EC50 | 0.12 | [10] |
Experimental Protocols: Aquatic Toxicity
Fish, Acute Toxicity Test (Following OECD Guideline 203) [11][12][13][14]
-
Test Species: A standard freshwater fish species like Rainbow Trout (Oncorhynchus mykiss).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (median lethal concentration) at 96 hours is determined.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202) [1][2][10][15][16]
-
Test Organism: Young Daphnia magna (<24 hours old).
-
Test Conditions: Daphnids are exposed to at least five concentrations of the test substance in a static system for 48 hours.
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.
Terrestrial Invertebrate Toxicity
The effects of this compound on terrestrial invertebrates like earthworms and honeybees are of significant concern due to their crucial roles in ecosystem health and agriculture.
Quantitative Terrestrial Invertebrate Toxicity Data
| Species | Exposure Route | Parameter | Value | Reference |
| Earthworm (Eisenia fetida) | Artificial Soil Test (Mancozeb) | NOEC (reproduction) | 44 mg/kg | [2] |
| Honeybee (Apis mellifera) | Oral (this compound - as part of a mixture) | LD50 (48h) | Slightly toxic (relative to other pesticides) | [12] |
Note: Data for this compound on honeybees is limited; the provided reference indicates lower toxicity compared to other pesticides but does not give a specific LD50 value.
Experimental Protocols: Terrestrial Invertebrate Toxicity
Earthworm, Acute Toxicity Test (Based on OECD Guideline 207)
-
Test Species: Adult earthworms of the species Eisenia fetida.
-
Test Substrate: Artificial soil prepared according to OECD guidelines.
-
Exposure: Earthworms are exposed to a range of concentrations of the test substance mixed into the artificial soil for 14 days.
-
Endpoint: Mortality is the primary endpoint. Sub-lethal effects like changes in weight and behavior can also be assessed.
-
Data Analysis: The LC50 is calculated.
Honeybee, Acute Contact and Oral Toxicity (Following OECD Guidelines 213 & 214) [17][18][19]
-
Test Organism: Young adult worker honeybees (Apis mellifera).
-
Acute Contact Toxicity (OECD 214): A single dose of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.
-
Acute Oral Toxicity (OECD 213): Bees are fed a single dose of the test substance in a sucrose solution.
-
Observation Period: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours).
-
Data Analysis: The LD50 (median lethal dose) in µ g/bee is determined for both routes of exposure.
Signaling Pathways and Mechanisms of Toxicity
This compound's toxicity is often mediated through the induction of oxidative stress, leading to cellular damage. Key signaling pathways involved in the cellular response to this stress include the Nrf2/ARE and FOXO3a pathways.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stressors like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.
Caption: this compound-induced oxidative stress leads to the activation of the Nrf2/ARE signaling pathway.
FOXO3a Signaling Pathway
The FOXO3a transcription factor plays a critical role in regulating cellular processes such as apoptosis, cell cycle arrest, and resistance to oxidative stress. Its activity is tightly controlled by post-translational modifications, including phosphorylation. In response to cellular stress, FOXO3a can be activated and translocate to the nucleus to regulate the expression of target genes involved in stress resistance.
Caption: Cellular stress induced by this compound can modulate the FOXO3a signaling pathway.
Conclusion
The data compiled in this technical guide underscore the significant toxicological risks that this compound poses to a wide array of non-target organisms. While its acute mammalian toxicity is relatively low, its high toxicity to aquatic life is a major concern. Furthermore, the potential for neurotoxic effects in mammals and sublethal impacts on crucial insect pollinators like honeybees highlight the need for careful risk assessment and management of this fungicide. The elucidation of the molecular mechanisms, such as the disruption of the Nrf2 and FOXO3a signaling pathways, provides a basis for understanding its mode of action and for the development of more targeted and less harmful alternatives. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the continued evaluation of the toxicological profile of this compound and other agrochemicals. This comprehensive overview should aid researchers and professionals in making informed decisions regarding the use and regulation of this compound.
References
- 1. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. nucro-technics.com [nucro-technics.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. m.youtube.com [m.youtube.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. OECD 203 Flashcards by Bonnie Blalock [brainscape.com]
- 14. youtube.com [youtube.com]
- 15. fera.co.uk [fera.co.uk]
- 16. eurofins.it [eurofins.it]
- 17. content.fera.co.uk [content.fera.co.uk]
- 18. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 19. Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
Maneb Exposure and the Increased Risk of Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to hallmark motor symptoms including tremors, rigidity, and bradykinesia. While a subset of PD cases is linked to genetic mutations, the majority are considered sporadic, with etiology likely involving a complex interplay between genetic susceptibility and environmental factors. Among environmental risk factors, exposure to pesticides has garnered significant attention. This technical guide provides an in-depth examination of the epidemiological and experimental evidence linking exposure to the dithiocarbamate fungicide Maneb with an increased risk of developing Parkinson's disease. We will delineate the molecular mechanisms of this compound-induced neurotoxicity, detail relevant experimental protocols, and summarize the key quantitative data from human studies.
Epidemiological Evidence: A Quantitative Link
Multiple epidemiological studies have investigated the association between pesticide exposure and Parkinson's disease. A significant body of evidence points towards an elevated risk, particularly with combined exposure to this compound and the herbicide paraquat. These studies, primarily case-control in design, utilize geographic information systems (GIS) to estimate historical pesticide exposure based on residential proximity to agricultural applications.
A landmark study conducted in the Central Valley of California provided compelling evidence for this association.[1] The study enrolled 368 incident PD cases and 341 population controls, estimating exposure to this compound and paraquat between 1974 and 1999.[1][2] The findings indicated that exposure to both pesticides within 500 meters of a residence increased the risk of developing PD by 75%.[1][2][3] This risk was notably higher for individuals diagnosed at or before the age of 60 who were exposed to both pesticides between 1974 and 1989, with an odds ratio of 4.17.[1][2][3] Further research has expanded on these findings, suggesting that combined exposure to this compound, paraquat, and another fungicide, ziram, at the workplace could increase PD risk threefold.[4][5]
| Pesticide(s) | Exposure Context | Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings | Study Reference |
| This compound & Paraquat | Residential (within 500m), 1974-1999 | 1.75 | 1.13 - 2.73 | 75% increased risk with combined exposure.[1][2] | Costello et al., 2009[1][2] |
| This compound & Paraquat | Residential, Exposed 1974-1989 (Age ≤60) | 4.17 | 1.15 - 15.16 | Markedly higher risk in younger individuals with earlier exposure.[1][2][3] | Costello et al., 2009[1][2] |
| This compound or Paraquat alone | Residential, Exposed 1974-1989 (Age ≤60) | 2.27 | 0.91 - 5.70 | Increased risk even with exposure to one of the pesticides in younger subjects.[1] | Costello et al., 2009[1] |
| Ziram, this compound, & Paraquat | Workplace | 3.09 | 1.69 - 5.64 | Three-fold increased risk with combined exposure at work.[4][5] | Wang et al., 2011[4][5] |
| Ziram & Paraquat | Workplace | 1.82 | 1.03 - 3.21 | 80% increased risk, suggesting multiple pesticide interactions.[4][5] | Wang et al., 2011[4][5] |
Molecular Mechanisms of this compound-Induced Neurotoxicity
Experimental models, both in vitro and in vivo, have been crucial in elucidating the molecular pathways through which this compound exerts its neurotoxic effects. The evidence points to a multi-pronged assault on dopaminergic neurons, primarily involving the inhibition of the ubiquitin-proteasome system, induction of mitochondrial dysfunction and oxidative stress, and disruption of critical cellular signaling pathways.
Inhibition of the Ubiquitin-Proteasome System (UPS)
The UPS is a critical cellular machinery responsible for the degradation of misfolded or damaged proteins. Its dysfunction is a key pathological feature of Parkinson's disease, leading to the accumulation of protein aggregates, including α-synuclein.[6] Studies have demonstrated that this compound's active component, manganese ethylene-bis-dithiocarbamate (Mn-EBDC), directly inhibits the proteasome.[7][8]
In dopaminergic neuronal cell lines, exposure to Mn-EBDC leads to a significant reduction in proteasomal chymotrypsin-like and postglutamyl peptidase activities.[7] This impairment of protein clearance results in the formation of cytoplasmic, α-synuclein-positive inclusions and an increase in insoluble α-synuclein aggregates, mirroring the Lewy body pathology seen in PD brains.[7][8] The link between environmental toxins like this compound and proteasome inhibition strengthens the hypothesis that the UPS is a key target in sporadic PD.[6][9]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are fundamental for neuronal survival, and their impairment is a central event in PD pathogenesis. This compound has been shown to be a potent mitochondrial toxicant.[10][11] It disrupts the electron transport chain, leading to decreased ATP synthesis and a reduced capacity for cellular respiration.[11] This bioenergetic failure is coupled with an increase in the production of reactive oxygen species (ROS).[12]
The resulting state of oxidative stress overwhelms the neuron's antioxidant defenses, causing damage to lipids, proteins, and DNA.[7] This oxidative damage, combined with energy depletion, triggers apoptotic pathways, culminating in the death of dopaminergic neurons.[12] Studies in SH-SY5Y cells show that this compound exposure leads to a dose-dependent increase in ROS generation, mitochondrial dysfunction, and the activation of the mitochondrial apoptosis pathway, evidenced by changes in Bcl-2, Bax, and cytochrome c levels.[12]
Disruption of Cellular Signaling
Recent studies have revealed that this compound's neurotoxicity also stems from its ability to perturb specific intracellular signaling cascades.
-
PKA/CREB Pathway: Research has implicated the PKA/CREB signaling pathway in this compound-induced apoptosis. Both in vitro and in vivo models show that this compound exposure alters the expression of key components of this pathway, including PKA and p-CREB, and that activation of PKA can attenuate the induced apoptosis.[12]
-
NRF2 and FOXO3a Modulation: In response to cellular injury, transcription factors like Nrf2 and FoxO3a are activated. Interestingly, some studies suggest that mild overexpression of α-synuclein can confer a neuroprotective effect against this compound by modulating these redox-sensitive transcription factors, potentially by decreasing ROS and upregulating antioxidant genes.[13][14] This highlights a complex, potentially dual role for α-synuclein in the context of pesticide toxicity.
-
Wnt Signaling: Using Drosophila as a genetic model, researchers have identified that gene-environment interactions are critical determinants of this compound's neurotoxic potential.[15][16][17] Genome-wide association studies in flies identified that knockdown of genes involved in the Wnt signaling pathway potentiates this compound-induced dopamine neuron loss, suggesting that deregulation of this pathway is a key mediator of vulnerability.[15][16][17]
Experimental Models and Protocols
The investigation of this compound's neurotoxic mechanisms relies on robust and reproducible experimental models. Below are summaries of typical protocols used in this field of research.
In Vitro Models: Cellular Assays
In vitro studies using cultured dopaminergic neurons or neuronal cell lines (e.g., SH-SY5Y, MES 23.5) are fundamental for dissecting specific molecular events.
Representative Protocol:
-
Cell Culture: Dopaminergic cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM with FBS) under standard conditions (37°C, 5% CO2).
-
This compound Treatment: Cells are exposed to varying concentrations of this compound (e.g., 5-25 µM) or its vehicle control for a specified duration (e.g., 24-72 hours).[12][13]
-
Endpoint Analysis: Following treatment, cells are harvested for various assays.
-
Cell Viability: Assessed using the MTT reduction assay, which measures metabolic activity.[13]
-
Apoptosis: Quantified by Western blot analysis of apoptotic markers like cleaved caspase-3, Bax, and Bcl-2.[12]
-
Oxidative Stress: Measured by detecting levels of intracellular ROS or protein carbonyls.[7][12]
-
Proteasome Activity: Determined using fluorogenic substrates specific for different proteasomal catalytic activities.[7]
-
Protein Aggregation: Analyzed by Western blot for SDS-insoluble α-synuclein.[7]
-
In Vivo Models: Animal Studies
Animal models are essential for understanding the systemic effects of this compound and its impact on behavior and neuropathology in a whole organism.
Representative Protocol:
-
Animal Model: C57BL/6 mice are commonly used. Transgenic models, such as those overexpressing α-synuclein (A53T), are also employed to study gene-environment interactions.[15][18]
-
This compound Administration: this compound is administered, often in combination with paraquat, typically via intraperitoneal (i.p.) injection. A common regimen is twice-weekly injections for several weeks.[15] Developmental exposure models involve treating pregnant mice.[19]
-
Behavioral Assessment: Motor function is evaluated using tests such as open-field locomotor activity to assess movement and coordination.[19][20]
-
Neurochemical and Histological Analysis:
-
Following the treatment period, animals are euthanized.
-
Brains are dissected, and the striatum is used for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).[15]
-
The midbrain is sectioned for immunohistochemical analysis, primarily using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[10]
-
Conclusion and Implications for Drug Development
The convergence of epidemiological and experimental data strongly supports the role of this compound exposure as a significant environmental risk factor for Parkinson's disease. The mechanisms of its neurotoxicity are multifaceted, involving direct inhibition of the proteasome, induction of mitochondrial failure and oxidative stress, and the disruption of key signaling pathways. Combined exposures with other pesticides like paraquat appear to synergistically enhance this risk.
For drug development professionals, this body of research highlights several potential therapeutic targets to mitigate neurodegeneration:
-
Enhancing Proteasome Function: Developing compounds that can bolster or restore UPS activity could counteract the toxic protein aggregation induced by environmental insults.
-
Mitochondrial Support and Antioxidant Therapies: Strategies aimed at protecting mitochondria from toxicant-induced damage, improving bioenergetics, and neutralizing ROS remain a promising avenue for neuroprotection.
-
Targeting Downstream Signaling: Modulating pathways such as PKA/CREB or Wnt signaling, which are disrupted by this compound, could offer novel points of intervention to prevent neuronal apoptosis.
A deeper understanding of how environmental toxicants like this compound contribute to the pathogenesis of Parkinson's disease is essential for developing effective, disease-modifying therapies that can slow or halt the progression of this devastating disorder.
References
- 1. Parkinson's Disease and Residential Exposure to this compound and Paraquat From Agricultural Applications in the Central Valley of California - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's disease and residential exposure to this compound and paraquat from agricultural applications in the central valley of California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parkinson’s disease risk from ambient exposure to pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Evaluation of the Ubiquitin-Proteasome System in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Proteasomal inhibition induced by manganese ethylene-bis-dithiocarbamate: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the ubiquitin proteasome system in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alters central carbon metabolism and thiol redox status in a toxicant model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data from: Acute this compound exposure significantly alters both glycolysis and mitochondrial function in neuroblastoma cells [zenodo.org]
- 12. Exposure to dithiocarbamate fungicide this compound in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. α-Synuclein Attenuates this compound Neurotoxicity through the Modulation of Redox-Sensitive Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Genetic basis of this compound-induced dopaminergic neurodegeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic basis of this compound-induced dopaminergic neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exposure to the environmentally toxic pesticide this compound induces Parkinson's disease-like neurotoxicity in mice: A combined proteomic and metabolomic analysis [agris.fao.org]
- 19. healthandenvironment.net [healthandenvironment.net]
- 20. cn.aminer.org [cn.aminer.org]
Ethylenethiourea (ETU) as a Maneb Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenethiourea (ETU) is a significant metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicide, Maneb. Concerns over the toxicological profile of ETU, including its carcinogenicity, teratogenicity, and effects on the thyroid gland, have prompted extensive research. This technical guide provides an in-depth overview of the current scientific understanding of ETU as a this compound metabolite, focusing on its mechanism of action, toxicological endpoints, and the experimental methodologies used for its evaluation. Quantitative data from key studies are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.
Introduction
This compound, a manganese-containing EBDC fungicide, is extensively used in agriculture to protect crops from fungal diseases.[1] However, its degradation and metabolism, both in the environment and in biological systems, lead to the formation of ethylenethiourea (ETU).[2] ETU is a compound of toxicological concern due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and its known effects on the thyroid and developing organisms.[3][4] This guide aims to provide a comprehensive technical resource for professionals involved in toxicology, drug development, and environmental health research, detailing the metabolic formation of ETU from this compound, its toxicological properties, and the methodologies employed in its study.
Metabolism of this compound to Ethylenethiourea
The primary pathway for the formation of ETU from this compound involves the cyclization of the ethylenebisdithiocarbamate molecule. This conversion can occur through various processes, including cooking of treated produce, environmental degradation, and metabolic processes in mammals.[5] In mice, approximately 10% of the total radioactivity from radiolabeled this compound was excreted in the urine as ETU within 22 hours.[6]
Toxicological Profile of Ethylenethiourea
The toxicity of ETU has been extensively studied, with the primary target organs being the thyroid gland, the developing fetus, and the liver.
Thyroid Toxicity
The most well-documented effect of ETU is its impact on the thyroid gland.[3] ETU inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[7] This inhibition leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation by TSH can lead to thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[8] Studies in rats have shown that dietary exposure to ETU can lead to a dose-related increase in the incidence and severity of thyroid follicular cell hyperplasia.[8]
Carcinogenicity
ETU is classified as a probable human carcinogen.[3] Chronic toxicity and carcinogenicity studies in rodents have demonstrated that ETU can induce tumors in the thyroid gland, liver, and pituitary gland.[9] In a National Toxicology Program (NTP) study, dietary exposure to ETU in adult rats and mice resulted in an increased incidence of thyroid follicular-cell tumors.[10] In mice, an increased incidence of liver and pituitary gland tumors was also observed.[10]
Developmental and Reproductive Toxicity
ETU has been shown to be a potent teratogen in rats, causing a variety of malformations, particularly in the central nervous system.[11][12] It is a specific neuroteratogen that can induce communicating hydrocephalus.[11] The teratogenic effects appear to be directly related to ETU itself and not its metabolites.[11] Studies in Sprague-Dawley rats administered ETU by gavage during gestation resulted in malformations such as cranial meningocoele, severe hind limb talipes, and short or kinky tails at higher doses.[12]
Quantitative Data Summary
The following tables summarize quantitative data from key toxicological studies on ETU.
Table 1: Carcinogenicity of Ethylenethiourea in Rodents
| Species | Sex | Exposure Route | Dose Levels (ppm in diet) | Organ | Tumor Type | Incidence |
| F344/N Rats | Male | Dietary | 0, 83, 250 | Thyroid Gland | Follicular-cell carcinoma | Significant increase at 83 and 250 ppm[12] |
| F344/N Rats | Female | Dietary | 0, 83, 250 | Thyroid Gland | Follicular-cell carcinoma | Significant increase at 250 ppm[12] |
| B6C3F1 Mice | Male | Dietary | 0, 330, 1000 | Liver | Hepatocellular carcinoma | Significant increase at 330 and 1000 ppm[12] |
| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Liver | Hepatocellular carcinoma | Significant increase at 330 and 1000 ppm[12] |
| B6C3F1 Mice | Male | Dietary | 0, 1000 | Thyroid Gland | Follicular-cell tumors | Significant increase at 1000 ppm[12] |
| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Thyroid Gland | Follicular-cell tumors | Significant increase at 330 and 1000 ppm[12] |
| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Pituitary Gland | Adenoma | Significant increase at 330 and 1000 ppm[12] |
Table 2: Developmental Toxicity of Ethylenethiourea in Rats
| Strain | Exposure Route | Gestation Days of Exposure | Dose Levels (mg/kg/day) | Maternal Effects | Fetal Effects |
| Sprague-Dawley | Gavage | 6-20 | 0, 15, 25, 35 | No signs of toxicity | Reduced fetal body weight at 35 mg/kg/day; Malformations (cranial meningocoele, hind limb talipes, short/kinky tails) at 35 mg/kg/day[12][13] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are based on established guidelines and the specific details reported in the cited literature.
Protocol for Carcinogenicity Bioassay in Rodents (Based on NTP guidelines)
-
Animal Model: F344/N rats and B6C3F1 mice are commonly used.[9]
-
Acclimation: Animals are acclimated for at least two weeks prior to the start of the study.
-
Dose Groups: Animals are randomly assigned to control and at least two dose groups.
-
Dose Administration: ETU is mixed into the feed at specified concentrations (e.g., 0, 83, 250 ppm for rats; 0, 330, 1000 ppm for mice).[9]
-
Duration of Exposure: Animals are typically exposed for 2 years.[9]
-
Clinical Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Interim Sacrifice: A subset of animals from each group may be sacrificed at an interim time point (e.g., 9 months) for evaluation.[9]
-
Terminal Sacrifice: All surviving animals are sacrificed at the end of the 2-year period.
-
Necropsy and Histopathology: A complete necropsy is performed on all animals. The thyroid gland, liver, pituitary gland, and other major organs are collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed for histopathological examination.
-
Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods.
Protocol for Developmental Toxicity Study in Rats (Based on OECD Guideline 414)
-
Animal Model: Pregnant Sprague-Dawley rats are a common model.[13]
-
Mating: Time-mated females are used, with the day of vaginal plug or sperm detection designated as gestation day 0.
-
Dose Groups: Pregnant dams are randomly assigned to a control group and at least three dose groups.
-
Dose Administration: ETU is administered by oral gavage daily from gestation day 6 to 20.[13]
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Maternal body weight is recorded at least on gestation days 0, 6, 11, 16, and 20.
-
Cesarean Section: On gestation day 20, dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external malformations. A subset of fetuses is examined for visceral and skeletal abnormalities.
-
Data Analysis: Fetal and maternal data are analyzed statistically to determine any treatment-related effects.
Protocol for Thyroid Peroxidase Inhibition Assay
-
Enzyme Source: Thyroid peroxidase (TPX) can be isolated from animal thyroid glands (e.g., porcine) or recombinant sources.
-
Assay Principle: The assay measures the iodide- and hydrogen peroxide-dependent oxidation of a chromogenic substrate by TPX. The inhibition of this reaction by ETU is quantified.[7]
-
Reagents:
-
Potassium iodide (KI) solution
-
Hydrogen peroxide (H2O2) solution
-
Chromogenic substrate (e.g., guaiacol)
-
ETU solutions at various concentrations
-
TPX enzyme preparation
-
Reaction buffer (e.g., phosphate buffer)
-
-
Procedure: a. In a microplate, add the reaction buffer, KI solution, and ETU solution. b. Add the TPX enzyme preparation and incubate. c. Initiate the reaction by adding H2O2. d. Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each ETU concentration. Determine the IC50 value (the concentration of ETU that causes 50% inhibition of TPX activity).
Conclusion
Ethylenethiourea, a metabolite of the fungicide this compound, presents significant toxicological concerns, particularly in relation to its effects on the thyroid gland, its carcinogenic potential, and its ability to induce developmental abnormalities. Understanding the mechanisms of ETU toxicity and the experimental methodologies used in its assessment is crucial for regulatory agencies, researchers, and professionals in the field of drug development and safety assessment. This technical guide provides a consolidated resource of current knowledge, presenting quantitative data, detailed experimental frameworks, and visual representations of key pathways to aid in the ongoing evaluation and management of risks associated with ETU exposure. Continued research is essential to further elucidate the complex toxicological profile of this important metabolite.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oecd.org [oecd.org]
- 4. epa.gov [epa.gov]
- 5. osha.gov [osha.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Protocols for the dominant lethal test, host-mediated assay, and in vivo cytogenetic test used in the food and drug administration's review of substances in the gras (generally recognized as safe) list - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP workshop: animal models for the NTP rodent cancer bioassay: stocks and strains--should we switch? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. In Vitro Mammalian Cell Gene Mutation Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. jrfglobal.com [jrfglobal.com]
- 13. tandfonline.com [tandfonline.com]
Maneb's Role in Inducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which the fungicide Maneb induces oxidative stress, a critical factor in its neurotoxic effects and potential role in neurodegenerative diseases like Parkinson's.[1][2][3] This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Core Mechanisms of this compound-Induced Oxidative Stress
This compound, a manganese-containing dithiocarbamate fungicide, primarily instigates oxidative stress through a multi-faceted approach targeting cellular redox homeostasis and mitochondrial function.[4][5] While historically associated with agricultural applications, its environmental persistence and link to neurotoxicity have made it a subject of intense scientific scrutiny.[2]
A primary mechanism involves the disruption of the mitochondrial electron transport chain, specifically at complex III.[5][6] This inhibition leads to the leakage of electrons and the subsequent generation of superoxide radicals, a key reactive oxygen species (ROS).[7] Furthermore, the metabolism of this compound in hepatocytes can lead to an overload of intracellular manganese and a depletion of zinc, further exacerbating oxidative stress and inducing apoptosis.[4]
Interestingly, some studies indicate that this compound, at certain concentrations, does not directly generate ROS but may act as an alkylating agent, modifying thiol-containing proteins and disrupting cellular homeostasis, which then leads to a secondary oxidative stress response.[1] This is supported by observations of a robust activation of the Nrf2 pathway, a key regulator of antioxidant responses, even in the absence of direct ROS production.[1]
Quantitative Impact of this compound on Oxidative Stress Markers
The following tables summarize the quantitative effects of this compound exposure on key markers of oxidative stress and antioxidant defense systems as reported in various studies.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Catalase | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [8][9] |
| Glutathione Peroxidase (GPX) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [8][9] |
| Superoxide Dismutase (SOD) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [6][9] |
| Glutathione Reductase | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |
| Heme Oxygenase-1 (HO-1) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |
| HO-1 | PC12 Cells (in vitro) | 50-1000 ng/ml | Altered Protein Levels | [11] |
Table 2: Effect of this compound on Markers of Oxidative Damage
| Marker | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Malondialdehyde (MDA) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [6][9] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Increase | [10] |
| Advanced Oxidation Protein Products (AOPP) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [6][9] |
| Lipid Hydroperoxides | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [8] |
| Hydrogen Peroxide (H₂O₂) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [8] |
| Reactive Oxygen Species (ROS) | SH-SY5Y Cells (in vitro) | Dose-dependent | Increase | [2][12] |
Table 3: Effect of this compound on Glutathione (GSH) Levels
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Reduced Glutathione (GSH) | PC12 Cells (in vitro) | 50-1000 ng/ml | Increase | [11] |
| Oxidized Glutathione (GSSG) | PC12 Cells (in vitro) | 50-1000 ng/ml | Increase | [11] |
| Reduced Glutathione (GSH) | SH-SY5Y Cells (in vitro) | Moderately toxic dose | Increase after 24h | [1] |
| Reduced Glutathione (GSH) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |
| Reduced Glutathione (GSH) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced oxidative stress. Below are protocols for key experiments frequently cited in the literature.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound solution of desired concentrations
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Expose cells to varying concentrations of this compound for the desired duration. Include a vehicle control.
-
Probe Loading: Remove the this compound-containing medium and wash the cells gently with warm PBS.
-
Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm). For flow cytometry, cells are harvested, washed, and resuspended in PBS for analysis.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[13]
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold 0.1% TCA.[14] Centrifuge at 15,000 x g for 10 minutes to pellet debris.[14]
-
Reaction: Mix a volume of the supernatant (e.g., 0.5 mL) with the TBA solution (e.g., 1.5 mL).[14]
-
Incubation: Incubate the mixture in a water bath at 95°C for 25-60 minutes.[14]
-
Cooling: Stop the reaction by placing the samples on ice for 10 minutes.[14]
-
Measurement: Centrifuge the samples if a precipitate has formed.[14] Measure the absorbance of the supernatant at 532 nm.[13][14] A reference reading at 600 nm can be taken to correct for background turbidity.[14]
-
Quantification: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Signaling Pathways
Caption: Signaling pathways activated by this compound-induced oxidative stress.
Caption: The Nrf2 antioxidant response pathway activated by this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The evidence strongly indicates that this compound induces significant oxidative stress through multiple mechanisms, including mitochondrial impairment and the disruption of cellular antioxidant systems. This oxidative stress is a key contributor to its neurotoxic effects. The activation of the Nrf2 pathway appears to be a critical cellular defense mechanism against this compound-induced toxicity, although this response can be overwhelmed at higher concentrations or in compromised systems.[10][11]
Future research should focus on elucidating the precise protein targets of this compound's alkylating activity and further exploring the interplay between this compound-induced oxidative stress and other cellular processes, such as neuroinflammation and protein aggregation, which are also implicated in neurodegenerative diseases. A deeper understanding of these mechanisms is essential for developing effective therapeutic strategies to mitigate the neurotoxic effects of this compound and other environmental toxins.
References
- 1. This compound and Paraquat-Mediated Neurotoxicity: Involvement of Peroxiredoxin/Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to dithiocarbamate fungicide this compound in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REACTIVE OXYGEN SPECIES GENERATION BY THE ETHYLENE-BIS-DITHIOCARBAMATE (EBDC) FUNGICIDE MANCOZEB AND ITS CONTRIBUTION TO NEURONAL TOXICITY IN MESENCEPHALIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low concentrations of ethylene bisdithiocarbamate pesticides this compound and mancozeb impair manganese and zinc homeostasis to induce oxidative stress and caspase-dependent apoptosis in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Increasing this compound doses induces reactive oxygen species overproduction and nephrotoxicity in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound disturbs expression of superoxide dismutase and glutathione peroxidase, increases reactive oxygen species production, and induces genotoxicity in liver of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound causes pro-oxidant effects in the hippocampus of Nrf2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of antioxidant defense systems by the environmental pesticide this compound in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. plant-stress.weebly.com [plant-stress.weebly.com]
The Environmental Fate and Persistence of Maneb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing ethylene-bis-dithiocarbamate (EBDC) fungicide, has been widely used in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and field crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental degradation, persistence, and mobility of this compound and its principal metabolite, ethylenethiourea (ETU).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties influence its behavior and transport in the environment.
| Property | Value | Reference |
| Chemical Name | Manganese ethylenebis(dithiocarbamate) (polymeric) | [1] |
| CAS Number | 12427-38-2 | [1] |
| Molecular Formula | (C₄H₆MnN₂S₄)n | [1] |
| Molecular Weight | 265.29 g/mol (monomer) | [1] |
| Water Solubility | 6 mg/L | [1] |
| Vapor Pressure | Negligible at 20 °C | [1] |
| Appearance | Yellow powder | [1] |
Environmental Fate and Persistence
This compound is characterized by its relatively low persistence in the environment, readily transforming into other compounds. Its primary and most significant degradation product is ethylenethiourea (ETU), which exhibits greater persistence and mobility.[1]
Degradation in Soil
This compound degradation in soil occurs under both aerobic and anaerobic conditions.[1] The field half-life of this compound is reported to be between 12 and 36 days.[1] The primary degradation pathway in soil involves the formation of ETU.[1] The degradation of this compound in soil is influenced by factors such as soil type, organic matter content, and microbial activity.
Table 1: Aerobic and Anaerobic Soil Metabolism of this compound
| Condition | Half-life (DT₅₀) | Metabolites | Reference |
| Aerobic | < 2 days | ETU, EU, CO₂ | [2] |
| Anaerobic | 8 days | ETU, EU | [2] |
Degradation in Water
In aquatic environments, this compound undergoes rapid degradation. Under anaerobic aquatic conditions, this compound can degrade completely within one hour.[1] Hydrolysis is a key degradation process, and its rate is influenced by pH and temperature. The half-life of this compound in water at pH 5-9 is reported to be less than one day.[2] Identified hydrolysis products include ethylene bisisothiocyanate sulfide (EBIS), ethylenethiourea (ETU), and ethyleneurea (EU).[2]
Photolysis also contributes to the degradation of this compound in water. Aqueous photolysis studies have shown that the half-life of this compound can be less than 3 hours with complete disappearance.[2] Photodegradation products include EBIS, ETU, ethylenediamine (EDA), and EU.[2]
Table 2: Hydrolysis and Photolysis of this compound in Water
| Condition | Half-life (DT₅₀) | Degradation Products | Reference |
| Hydrolysis (pH 5-9) | < 1 day | EBIS, ETU, EU | [2] |
| Aqueous Photolysis | < 3 hours | EBIS, ETU, EDA, EU | [2] |
Mobility and Transport
This compound itself exhibits low mobility in soil. It is strongly bound by most soils and has low water solubility, which limits its potential to leach into groundwater.[1] Studies have shown that this compound residues generally do not leach below the top 5 inches of soil.[1] The soil adsorption coefficient (Koc) for this compound is estimated to be 240, suggesting moderate mobility; however, it is often considered to be immobile due to its rapid degradation and strong binding to soil particles.[3]
In contrast, its primary metabolite, ETU, is more mobile due to its higher water solubility and weaker adsorption to soil particles.[2] This presents a potential concern for groundwater contamination.
Table 3: Soil Adsorption and Mobility of this compound and ETU
| Compound | Koc (mL/g) | Mobility Classification | Reference |
| This compound | 240 | Moderate (often considered immobile) | [3] |
| ETU | 0.71 - 1.13 (Kd) | High | [2] |
Bioaccumulation
The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. A study on golden ide fish measured a bioconcentration factor (BCF) of less than 10.[3] This low BCF value suggests that this compound is not likely to accumulate to significant levels in the tissues of aquatic organisms.
Table 4: Bioaccumulation Potential of this compound
| Organism | Bioconcentration Factor (BCF) | Conclusion | Reference |
| Golden Ide (Leuciscus idus melanotus) | < 10 | Low bioaccumulation potential | [3] |
Degradation Pathway of this compound
The degradation of this compound proceeds through several key intermediates, with ethylenethiourea (ETU) being the most significant from an environmental and toxicological perspective. The following diagram illustrates the primary degradation pathway.
Caption: Primary degradation pathway of this compound to its major metabolites.
Experimental Protocols
The environmental fate of this compound has been investigated through a variety of laboratory and field studies. The following sections provide an overview of the typical experimental methodologies employed.
Soil Metabolism Studies
Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of this compound degradation in soil.
Caption: General workflow for a soil metabolism study.
A typical aerobic soil metabolism study involves treating a characterized soil sample with radiolabeled this compound (e.g., ¹⁴C-Maneb) and incubating it in the dark at a constant temperature and moisture content. Air is passed through the incubation system to maintain aerobic conditions, and volatile traps are used to collect any evolved ¹⁴CO₂ or other volatile organic compounds. Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its degradation products. The unextracted soil residue is analyzed for bound residues. Anaerobic studies follow a similar protocol but are conducted in the absence of oxygen, typically after an initial aerobic phase.
Hydrolysis Studies
Hydrolysis studies are performed to determine the rate of this compound degradation in water at different pH levels.
Caption: General workflow for a hydrolysis study.
Sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 5, 7, and 9) are prepared. This compound is added to these solutions, which are then incubated in the dark at a constant temperature. Samples are collected at specified time intervals and analyzed directly by HPLC or LC-MS to determine the concentration of the parent compound and any degradation products.
Photolysis Studies
Photolysis studies assess the degradation of this compound in water and on soil surfaces when exposed to light.
Caption: General workflow for a photolysis study.
For aqueous photolysis, a solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). For soil photolysis, a thin layer of soil treated with this compound is similarly irradiated. Dark control samples are incubated under the same conditions but without light exposure to differentiate between photolytic and other degradation processes. Samples are collected over time and analyzed to determine the rate of degradation and identify photoproducts.
Conclusion
This compound is a non-persistent fungicide that rapidly degrades in the environment through biotic and abiotic processes. Its primary metabolite, ETU, is more persistent and mobile, warranting consideration in environmental risk assessments. The fate and persistence of this compound are influenced by a variety of environmental factors, including soil type, pH, temperature, and sunlight. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals involved in the study and regulation of this fungicide.
References
Maneb's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungicide Maneb, a manganese-containing ethylene-bis-dithiocarbamate, has been linked to neurotoxicity and an increased risk for Parkinson's disease. A significant body of evidence points to mitochondrial dysfunction as a core mechanism of its toxicity. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary mechanisms of this compound-induced mitochondrial toxicity include the inhibition of the electron transport chain, disruption of the mitochondrial membrane potential, altered ATP synthesis, and the induction of oxidative stress. This document aims to serve as a comprehensive resource for researchers investigating the molecular toxicology of this compound and developing potential therapeutic interventions.
Introduction
This compound is a widely used agricultural fungicide that has garnered significant attention due to its potential adverse health effects in humans. Epidemiological studies have associated exposure to this compound, often in combination with the herbicide paraquat, with an elevated risk of developing Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2][3][4] The underlying mechanisms of this compound's neurotoxicity are complex, but a growing consensus highlights the mitochondrion as a primary target.
Mitochondria are central to cellular energy production, redox signaling, and apoptosis. Disruption of their function can have catastrophic consequences for cell survival, particularly in high-energy-demand cells such as neurons. This compound has been shown to induce a range of mitochondrial impairments, including direct inhibition of the electron transport chain (ETC), collapse of the mitochondrial membrane potential (MMP), decreased ATP synthesis, and increased production of reactive oxygen species (ROS).[1][4][5][6] This guide will systematically explore these effects, presenting the available quantitative data and experimental methodologies to facilitate further research in this critical area.
Quantitative Analysis of this compound's Effects on Mitochondrial Respiration
Several studies have utilized extracellular flux analysis, notably with the Seahorse platform, to quantify the impact of this compound on mitochondrial respiration in various cell lines, particularly human neuroblastoma cells (SH-SY5Y and SK-N-AS). These studies reveal a consistent pattern of mitochondrial dysfunction characterized by a reduction in key respiratory parameters.
Table 1: Effect of Acute this compound Exposure on Mitochondrial Respiration in Neuroblastoma Cells
| Parameter | Effect of this compound | Cell Line | Concentration and Duration | Source |
| Basal Respiration | Decreased | SK-N-AS | 50 µM (acute) | [1][4] |
| Maximal Respiration | Decreased | SK-N-AS | 50 µM (acute) | [1][4] |
| ATP-Linked Respiration | Decreased | SK-N-AS | 50 µM (acute) | [1][4][7] |
| Proton Leak | Increased | SK-N-AS | 50 µM (acute) | [1][4] |
| Coupling Efficiency | Decreased | SK-N-AS | 50 µM (acute) | [1][4] |
| Non-mitochondrial Respiration | Increased | SK-N-AS | 50 µM (acute) | [1][4] |
| Mitochondrial Membrane Potential | Decreased | SH-SY5Y | 12 hours (with Paraquat) | [3][8] |
| Mitochondrial Fuel Flexibility | Eliminated | SK-N-AS | 50 µM (acute) | [4] |
| Pyruvate Capacity | Decreased | SK-N-AS | 50 µM (acute) | [4] |
| Glutamine Dependency | Decreased | SK-N-AS | 50 µM (acute) | [4] |
Key Mechanisms of this compound-Induced Mitochondrial Dysfunction
Inhibition of the Electron Transport Chain
A primary mechanism of this compound's toxicity is the inhibition of the mitochondrial electron transport chain (ETC).[2] Specifically, this compound has been shown to preferentially suppress Complex III of the ETC in isolated mitochondria.[1][2] This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects, including reduced ATP synthesis and increased production of reactive oxygen species (ROS). Interestingly, some studies have reported that the inhibition of mitochondrial respiration by this compound can be fully rescued by the addition of Complex IV substrates, further pinpointing the upstream site of action.[1][9]
Disruption of Mitochondrial Membrane Potential
The mitochondrial membrane potential (MMP) is crucial for driving ATP synthesis. Numerous studies have demonstrated that exposure to this compound leads to a decrease in MMP in both in vitro and in vivo models.[1][9] This depolarization of the mitochondrial membrane is indicative of mitochondrial uncoupling and contributes to the observed decrease in ATP synthesis.[9]
Altered ATP and NAD+ Levels
A direct consequence of ETC inhibition and MMP dissipation is a significant reduction in cellular ATP levels.[4] Studies have shown a drastic decrease in both ATP and NAD+ in cells treated with this compound, indicating a severe bioenergetic crisis that affects both aerobic and anaerobic energy production.[4]
Oxidative Stress
While Complex III is a known site of ROS production, the role of this compound in directly increasing mitochondrial ROS is complex. Some studies report that this compound alone does not significantly increase ROS production and may even lead to a decrease in some contexts.[2] However, when combined with other toxicants like paraquat, the combined exposure leads to increased ROS and superoxide anion generation.[3][8] this compound's primary toxic mechanism may be more related to its ability to alkylate protein thiols rather than direct ROS generation.[2] This is supported by findings that this compound can modify cellular peroxiredoxin 3 (Prx3), a key mitochondrial antioxidant enzyme.[7]
Signaling Pathways and Cellular Responses
This compound-induced mitochondrial dysfunction triggers several cellular stress response pathways.
Nrf2 Antioxidant Response
This compound exposure leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus and the induction of the antioxidant response.[1][2] This is a protective mechanism aimed at mitigating oxidative stress. This compound treatment results in an increased abundance of nuclear Nrf2 and the upregulation of mRNA for phase II detoxification enzymes.[2]
Caption: this compound-induced activation of the Nrf2 antioxidant pathway.
Mitochondrial Apoptosis Pathway
This compound exposure can trigger neuronal apoptosis through the mitochondrial-mediated pathway. This involves changes in the expression of Bcl-2 family proteins (a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax), the release of cytochrome c from the mitochondria, and the activation of caspase-3.[6]
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of findings. Below are methodologies for key experiments cited in the literature on this compound's effects on mitochondrial function.
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-AS are commonly used.
-
Culture Conditions: Cells are typically maintained in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded at a specific density and allowed to adhere overnight. The growth medium is then replaced with a medium containing the desired concentration of this compound or vehicle control (DMSO) for the specified duration of the experiment.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer is a key tool for assessing mitochondrial function in real-time.
-
Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format.
-
Assay: The "Cell Mito Stress Test" is commonly employed.
-
Cell Seeding: Cells are seeded in a Seahorse XF culture plate at an optimized density.
-
This compound Treatment: Cells are treated with this compound either prior to the assay or via injection during the assay.
-
Assay Medium: The growth medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and the cells are incubated in a non-CO2 incubator.
-
Sequential Injections: A series of drugs are sequentially injected to assess different parameters of mitochondrial respiration:
-
Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The OCR values obtained after each injection are used to calculate basal respiration, maximal respiration, ATP-linked respiration, proton leak, and coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acute this compound Exposure Significantly Alters Both Glycolysis and Mitochondrial Function in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to dithiocarbamate fungicide this compound in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alters central carbon metabolism and thiol redox status in a toxicant model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating the Combined Toxicity of Paraquat and this compound in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute this compound Exposure Significantly Alters Both Glycolysis and Mitochondrial Function in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Maneb in Food: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing dithiocarbamate fungicide, has been widely used in agriculture to protect crops from a variety of fungal diseases. However, concerns over its potential health risks necessitate sensitive and reliable analytical methods for the detection of its residues in food products. This document provides detailed application notes and protocols for the determination of this compound in various food matrices, focusing on chromatographic and electrochemical techniques. The methods described herein are intended to guide researchers and analysts in the accurate quantification of this compound, ensuring food safety and compliance with regulatory standards.
Dithiocarbamates (DTCs), including this compound, are challenging to analyze directly due to their low solubility in water and organic solvents and their instability.[1] Consequently, analytical strategies often involve either a common derivatization step for the entire class of DTCs or specific methods to differentiate between them.
I. Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most common and well-established methods for the analysis of dithiocarbamate fungicides.
A. Gas Chromatography-Mass Spectrometry (GC-MS) based on Carbon Disulfide (CS₂) Derivatization
This is the traditional and most widely used method for the determination of total dithiocarbamate content. The principle of this method is the acid hydrolysis of dithiocarbamates, including this compound, to produce carbon disulfide (CS₂), which is then quantified by GC-MS. This method does not differentiate between different types of dithiocarbamates and the results are expressed as mg of CS₂ per kg of the sample.
Experimental Protocol
1. Reagents and Materials
-
Hydrochloric acid (HCl), concentrated
-
Stannous chloride (SnCl₂), dihydrate
-
Isooctane, HPLC grade
-
Carbon disulfide (CS₂), analytical standard
-
Sodium sulfate, anhydrous
-
Deionized water
-
Food processor or blender
-
Headspace vials (20 mL) with crimp caps
-
Gas-tight syringe
-
Centrifuge
2. Standard Solution Preparation
-
CS₂ Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of CS₂ into a 100 mL volumetric flask containing 50 mL of isooctane. Make up to the mark with isooctane and mix well. Store at 4°C in the dark.
-
CS₂ Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with isooctane to cover the desired concentration range (e.g., 0.01 - 1.0 µg/mL).
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a food processor or blender. To prevent enzymatic degradation of this compound, sample processing should be performed quickly and at low temperatures.[1]
-
Extraction and Hydrolysis:
-
Weigh 10 g of the homogenized sample into a 20 mL headspace vial.
-
Add 10 mL of a freshly prepared 5 M HCl solution containing 10% (w/v) SnCl₂ dihydrate. The stannous chloride is added to create a reducing environment and facilitate the conversion of DTCs to CS₂.
-
Immediately seal the vial with a crimp cap.
-
Vortex the vial for 30 seconds.
-
Place the vial in a heating block or water bath at 80°C for 60 minutes to ensure complete hydrolysis.
-
4. CS₂ Trapping and Analysis
-
After hydrolysis, allow the vial to cool to room temperature.
-
Carefully uncap the vial and add 2 mL of isooctane.
-
Reseal the vial and shake vigorously for 2 minutes to extract the generated CS₂ into the isooctane layer.
-
Centrifuge the vial at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper isooctane layer into a GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the isooctane extract into the GC-MS system.
5. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Temperature Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for CS₂ (m/z 76, 78).
Workflow for GC-MS Analysis of this compound as CS₂
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Specific this compound Determination
To overcome the limitation of the non-specific CS₂ method, LC-MS/MS methods have been developed to identify and quantify individual dithiocarbamates, including this compound. These methods typically involve the derivatization of the ethylenebis(dithiocarbamate) (EBDC) backbone of this compound into a more stable and chromatographically amenable compound. A common derivatization agent is dimethyl sulfate, which methylates the EBDC molecule.
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
EDTA disodium salt
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
This compound analytical standard
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
This compound Stock Standard Solution (1000 µg/mL): Due to the low solubility of this compound, prepare the stock solution in a suitable solvent mixture, such as a solution of EDTA disodium salt in water, which helps to solubilize the compound by chelation.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation and Derivatization
-
Extraction (QuEChERS-based):
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 0.1 M EDTA solution in water.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Derivatization:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add 100 µL of a 1 M NaOH solution.
-
Add 50 µL of dimethyl sulfate (DMS).
-
Vortex for 30 seconds and let the reaction proceed for 10 minutes at room temperature. The DMS methylates the dithiocarbamate groups.
-
-
Clean-up (d-SPE):
-
Transfer the derivatized extract to a d-SPE tube containing PSA and C18 sorbents.
-
Shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 5 mM Ammonium formate in methanol with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B in 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for the methylated this compound derivative for quantification and confirmation.
Workflow for LC-MS/MS Analysis of this compound
II. Electrochemical Biosensor Method
Electrochemical biosensors offer a promising alternative to conventional chromatographic methods due to their potential for rapid, sensitive, and on-site detection. For dithiocarbamates like this compound, the most common approach is based on enzyme inhibition.
Principle of Operation: Aldehyde Dehydrogenase (AlDH) Inhibition
Dithiocarbamates are known inhibitors of the enzyme aldehyde dehydrogenase (AlDH).[2] This enzyme catalyzes the oxidation of aldehydes to carboxylic acids, a reaction that can be monitored electrochemically. In the presence of this compound, the activity of AlDH is reduced, leading to a decrease in the electrochemical signal. The degree of inhibition is proportional to the concentration of this compound in the sample. A bienzymatic system coupling AlDH with diaphorase can be used, with detection based on the oxidation of hexacyanoferrate(II).[1]
Experimental Protocol (Generalized)
1. Reagents and Materials
-
Aldehyde Dehydrogenase (AlDH) from baker's yeast
-
Diaphorase
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium hexacyanoferrate(III)
-
Propionaldehyde
-
Phosphate buffer solution (PBS), pH 7.4
-
Screen-printed carbon electrodes (SPCEs)
-
Potentiostat/Galvanostat
2. Biosensor Fabrication
-
Enzyme Immobilization:
-
Prepare a solution containing AlDH and diaphorase in PBS.
-
A common method for immobilization is to mix the enzyme solution with a polymer matrix (e.g., polyvinyl alcohol) and cast a thin film onto the working electrode surface of the SPCE.
-
Allow the film to dry at room temperature or 4°C to form a stable enzyme layer.
-
3. Electrochemical Measurement
-
Measurement Solution: Prepare a measurement solution in PBS containing NAD⁺, potassium hexacyanoferrate(III), and propionaldehyde.
-
Amperometric Detection:
-
Apply a constant potential (e.g., +0.4 V vs. Ag/AgCl reference electrode) to the working electrode.
-
Record the baseline current of the measurement solution.
-
Introduce the food sample extract (after appropriate clean-up) into the measurement solution.
-
In the absence of this compound, AlDH will be active, leading to the reduction of NAD⁺ to NADH. Diaphorase then reoxidizes NADH, and in the process, reduces hexacyanoferrate(III) to hexacyanoferrate(II). The electrochemical oxidation of hexacyanoferrate(II) at the electrode surface generates a current.
-
In the presence of this compound, AlDH activity is inhibited, leading to a decrease in the current.
-
The difference in current before and after the addition of the sample is proportional to the this compound concentration.
-
4. Sample Preparation
-
Food samples need to be extracted and cleaned up to remove interfering substances that could affect the enzyme activity or the electrochemical measurement. A simple extraction with a buffer solution followed by filtration or centrifugation may be sufficient for some matrices.
Signaling Pathway of the AlDH-based Biosensor
III. Quantitative Data Summary
The performance of different analytical methods for this compound detection can be compared based on key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes these parameters from various studies.
| Analytical Method | Matrix | Derivatization | LOD | LOQ | Recovery (%) | Reference |
| GC-MS | Soya | Acid Hydrolysis to CS₂ | - | 0.05 mg/kg (as CS₂) | 68-91 | [3] |
| LC-MS/MS | Fruits and Vegetables | Methylation (DMS) | 0.24 ng/g | 0.8 ng/g | 71-101 | [2] |
| LC-MS/MS | Water | Methylation (Methyl Iodide) | 0.043 µg/L | - | 79.1 | [1][4] |
| LC-MS/MS | Various Plant Matrices | - | 4-8 µg/L | - | 72-111 | [3] |
| Aldehyde Dehydrogenase Biosensor | - | - | 1.5 ppb | - | - | [1] |
Note: The performance of each method can vary depending on the specific food matrix, instrumentation, and experimental conditions. The data presented here should be considered as a general guide.
IV. Conclusion
This document has provided detailed protocols and application notes for the analysis of this compound in food using both established chromatographic techniques and emerging biosensor technology. The GC-MS method based on CS₂ derivatization is a robust technique for determining total dithiocarbamate content, while LC-MS/MS methods with derivatization offer the specificity required for the individual quantification of this compound. Electrochemical biosensors based on enzyme inhibition show great promise for rapid and sensitive on-site screening, although further development and validation are needed for their routine application in food analysis. The choice of method will depend on the specific analytical requirements, including the need for specificity, sensitivity, sample throughput, and cost.
References
Application Notes and Protocols for the Analysis of Maneb and its Metabolite ETU by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing ethylene-bis-dithiocarbamate (EBDC) fungicide, is widely used in agriculture to protect crops from a variety of fungal diseases. However, concerns exist regarding its degradation to ethylenethiourea (ETU), a compound classified as a potential human carcinogen and antithyroid agent.[1] Consequently, robust and sensitive analytical methods are crucial for monitoring this compound and ETU residues in food products and environmental samples to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound and ETU using liquid chromatography (LC), primarily with diode-array detection (DAD) and mass spectrometry (MS).
Signaling Pathways and Logical Relationships
The degradation of this compound to ETU is a critical pathway to consider in residue analysis. Other metabolites can also be formed.
Caption: Degradation pathway of this compound to ETU and other metabolites.[2]
Experimental Workflow
The general workflow for the analysis of this compound and ETU in food matrices involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for this compound and ETU analysis.
Experimental Protocols
Below are detailed protocols for the analysis of this compound and ETU in food matrices.
Protocol 1: Analysis in Fruit Juices using SPE and LC-DAD
This protocol is adapted from a method for the determination of this compound and ETU in tomato, grape, and apple juices.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Apparatus: Silica and C18 SPE cartridges.
-
Procedure:
-
Condition a silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Pass 10 mL of the fruit juice sample through the conditioned silica cartridge, followed by the C18 cartridge.
-
Wash the cartridges with 5 mL of water.
-
Elute the analytes from the cartridges with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC analysis.
-
2. Liquid Chromatography with Diode-Array Detection (LC-DAD)
-
Instrumentation: A liquid chromatograph equipped with a DAD detector.
-
Chromatographic Conditions:
Protocol 2: Analysis in Vegetables using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in a wide variety of food matrices.
1. Sample Preparation (QuEChERS)
-
Apparatus: High-speed homogenizer, centrifuge.
-
Reagents: Acetonitrile, QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), dispersive SPE (dSPE) sorbents (e.g., PSA, C18).
-
Procedure:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of a modifier like formic acid or ammonium acetate, is typically used. A scouting gradient from 5% to 95% organic phase can be a good starting point for method development.[4]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for ETU.
-
Transitions: Specific precursor-to-product ion transitions for this compound (often analyzed as CS2 after derivatization or by monitoring its manganese content) and ETU should be monitored for quantification and confirmation.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies for the analysis of this compound and ETU.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Fruit Juice | LC-DAD | 0.1 mg/L | - | [1] |
| ETU | Fruit Juice | LC-DAD | 0.01 mg/L | - | [1] |
| ETU | Crops | LC-MS | 5 ppb | - | [5] |
Table 2: Recovery Data
| Analyte | Matrix | Spiking Level | Recovery (%) | Method | Reference |
| This compound & ETU | Fruit Juice | Not specified | 90-101 | LC-DAD | [1] |
Regulatory Limits
Maximum Residue Limits (MRLs) for pesticides are established by regulatory bodies to protect consumers. These limits can vary by country and commodity.
Table 3: Example Maximum Residue Limits (MRLs)
| Analyte | Commodity | Regulatory Body | MRL (mg/kg) |
| Dithiocarbamates (as CS2) | Apple | EU | 0.07 |
| Dithiocarbamates (as CS2) | Grapes | EU | 2 |
| Dithiocarbamates (as CS2) | Tomato | EU | 2 |
| Dithiocarbamates (as CS2) | Potato | EU | 0.05 |
MRLs are subject to change and should be verified from the official sources.
Resources for MRLs:
-
Codex Alimentarius International Food Standards: The Codex Pesticides database provides MRLs recognized for international trade.[6]
-
European Union (EU) Pesticides Database: This database contains the MRLs applicable in the EU.[7][8]
-
National Authorities: Each country may have its own specific MRLs.
Conclusion
The analysis of this compound and its metabolite ETU is essential for ensuring food safety. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to develop and implement robust analytical methods. The choice of method, particularly between LC-DAD and LC-MS/MS, will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Adherence to established regulatory limits is mandatory for food products in the global market.
References
- 1. Liquid chromatographic analysis of this compound and its main degradation product, ethylenethiouera, in fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of ethylenethiourea in crops using particle beam liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide Database | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 7. EU Pesticides Database - Food Safety - European Commission [food.ec.europa.eu]
- 8. EURL | Residues of Pesticides | Pesticide EU-MRLs Database [eurl-pesticides.eu]
Application Notes and Protocols for Inducing a Parkinson's Disease Model with Maneb
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the fungicide Maneb, often in combination with the herbicide Paraquat, to induce a preclinical model of Parkinson's disease (PD). This model recapitulates key pathological features of PD, including dopaminergic neurodegeneration and motor deficits.
Introduction
Exposure to environmental toxins, such as pesticides, has been linked to an increased risk of developing Parkinson's disease.[1][2] The dithiocarbamate fungicide this compound, particularly when used with the herbicide Paraquat, has been shown to selectively damage dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a Parkinsonian phenotype in animal models.[1][3] This chemically-induced model is a valuable tool for investigating the mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic agents.
Key Pathological Features
The this compound-induced Parkinson's model exhibits several hallmark features of the human disease, including:
-
Loss of Dopaminergic Neurons: Significant reduction of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[3]
-
Striatal Dopamine Depletion: Decreased levels of dopamine and its metabolites in the striatum.[3]
-
Motor Impairments: Deficits in locomotor activity and coordination.[3]
-
Neuroinflammation: Activation of microglia and astrocytes in the affected brain regions.[4][5]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and alterations in cellular redox states.[1]
Experimental Protocols
The following protocols provide detailed methodologies for inducing and evaluating the this compound-induced Parkinson's model in rodents.
Animal Model Induction
This protocol describes the administration of this compound and Paraquat to induce Parkinson's-like pathology in mice.
Materials:
-
This compound (manganese ethylene-bis-dithiocarbamate)
-
Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male C57BL/6 mice
Procedure:
-
Preparation of Solutions:
-
Prepare a 3 mg/mL solution of this compound in sterile saline.
-
Prepare a 1 mg/mL solution of Paraquat in sterile saline.
-
Vortex solutions thoroughly before each use.
-
-
Administration:
-
Administer this compound at a dose of 30 mg/kg via i.p. injection.
-
Administer Paraquat at a dose of 10 mg/kg via i.p. injection.
-
When co-administering, use two separate injections.
-
-
Dosing Schedule:
-
Injections are performed twice a week for six weeks.[3]
-
-
Control Group:
-
Administer an equivalent volume of sterile saline to the control group using the same injection schedule.
-
Behavioral Assessment: Locomotor Activity
This protocol details the assessment of motor function using automated locomotor activity chambers.
Materials:
-
Automated locomotor activity chambers with infrared photobeams
-
Experimental and control animals
Procedure:
-
Habituation:
-
Allow animals to acclimate to the testing room for at least 1 hour before testing.
-
-
Testing:
-
Data Analysis:
-
Analyze the total activity counts for each movement parameter.
-
Compare the activity levels between the treated and control groups.
-
Neurochemical Analysis: Striatal Dopamine Levels
This protocol outlines the measurement of dopamine and its metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
Materials:
-
Dissected striatal tissue
-
0.1 N perchloric acid
-
Sonicator
-
Centrifuge
-
HPLC-EC system
-
Bio-Rad protein assay kit
Procedure:
-
Tissue Preparation:
-
Sample Analysis:
-
Protein Quantification:
-
Data Normalization:
-
Express neurotransmitter concentrations as ng/mg of protein.[6]
-
Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry
This protocol describes the staining of dopaminergic neurons in brain sections using an antibody against tyrosine hydroxylase (TH).
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (10% donkey serum, 0.3% Triton-X in PBS)
-
Primary antibody: Rabbit anti-TH
-
Secondary antibody: Fluorescently-conjugated donkey anti-rabbit
-
Mowiol mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate the brain sections through a series of xylene and ethanol washes.
-
-
Antigen Retrieval:
-
Perform antigen retrieval as required for the specific antibody.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-TH antibody in the appropriate buffer.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.[8]
-
-
Mounting and Imaging:
Data Presentation
Quantitative Data Summary
| Parameter | Control Group | This compound + Paraquat Group | Percent Change | Reference |
| Locomotor Activity | ||||
| Horizontal Activity (counts/45 min) | ~18,000 | ~8,000 | ~55% decrease | [3] |
| Striatal Neurochemistry | ||||
| Dopamine (ng/mg protein) | ~100 | ~40 | ~60% decrease | [3] |
| DOPAC (ng/mg protein) | ~20 | ~10 | ~50% decrease | [3] |
| HVA (ng/mg protein) | ~15 | ~8 | ~47% decrease | [3] |
| Substantia Nigra Neuron Count | ||||
| TH-positive neurons | ~8,000 | ~5,000 | ~37.5% decrease | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathways in this compound-Induced Neurotoxicity
This compound, often in combination with Paraquat, induces neurotoxicity through multiple signaling pathways. Key mechanisms include the induction of oxidative stress, leading to the production of reactive oxygen species (ROS), and the activation of cellular stress responses. The Nrf2 pathway, a critical regulator of antioxidant defense, is modulated by this compound exposure.[1][9] Additionally, this compound-induced toxicity involves the FPR2/ALX pathway, which plays a role in the communication between neurons and astrocytes.[5][10] The manganese component of this compound can also activate the p38 MAPK and HIF-1α signaling cascades, contributing to apoptotic cell death.[11]
References
- 1. This compound and Paraquat-Mediated Neurotoxicity: Involvement of Peroxiredoxin/Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nigrostriatal Dopaminergic System as a Preferential Target of Repeated Exposures to Combined Paraquat and this compound: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic exposure to paraquat and this compound models early Parkinson's disease in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular components of the FPR2/ALX pathway participate in astrocyte-neuron resolution responses to afford this compound-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthandenvironment.net [healthandenvironment.net]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. α-Synuclein Attenuates this compound Neurotoxicity through the Modulation of Redox-Sensitive Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Spectrophotometric Determination of Maneb Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, is widely used in agriculture to protect crops from a variety of fungal diseases.[1] However, its potential residues in food commodities are a significant concern for consumer safety, necessitating reliable and sensitive analytical methods for their determination. Spectrophotometry offers a cost-effective and accessible approach for the quantification of this compound residues. This document provides detailed application notes and protocols for two primary spectrophotometric methods for the determination of this compound residues: the carbon disulfide evolution method and a direct reaction method using a chromogenic agent.
Principle of Methods
Two principal spectrophotometric methods are commonly employed for the determination of this compound residues:
-
Carbon Disulfide (CS2) Evolution Method: This is the most established and widely used method.[2] It involves the acid hydrolysis of this compound, which leads to its decomposition and the liberation of carbon disulfide (CS2). The evolved CS2 is then trapped in a solution containing a chromogenic reagent, typically a copper (II) salt and a secondary amine like diethanolamine. The reaction between CS2 and the copper-amine complex forms a stable, colored product (a dithiocarbamate-copper complex) that can be quantified spectrophotometrically.[3]
-
Direct Reaction with Chromogenic Agents: This method involves the direct reaction of the ethylene bis-dithiocarbamate (EBDC) moiety of this compound with a specific chromogenic reagent to produce a colored compound. A notable example is the use of 2,6-dibromoquinone chlorimide (DBQ) or 2,6-dichloroquinone chlorimide (DCQ).[2][4] In this procedure, the EBDC moiety is first released from the this compound molecule and then reacts with the chromogenic agent to yield a distinctly colored product with a specific maximum absorbance wavelength.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different spectrophotometric methods for this compound determination.
Table 1: Method Performance Parameters
| Parameter | CS2 Evolution Method | Direct Reaction (DBQ/DCQ) Method | Ternary Complex (PAR/CTAB) Method |
| Wavelength (λmax) | 435 nm[3] | 495 nm[2][4] | 500 nm[5] |
| Linearity Range | Varies with specific protocol | Varies with specific protocol | 0.08 - 2.4 µg/mL[5] |
| Molar Absorptivity | Not consistently reported | Not consistently reported | 8.84 x 10⁴ L·mol⁻¹·cm⁻¹[5] |
| Limit of Detection (LOD) | Dependent on instrumentation and protocol | Dependent on instrumentation and protocol | Not explicitly stated |
| Limit of Quantification (LOQ) | Dependent on instrumentation and protocol | Dependent on instrumentation and protocol | Not explicitly stated |
| Sandell's Sensitivity | Not consistently reported | Not consistently reported | 0.003 µg/cm²[5] |
Table 2: Recovery of this compound from Vegetable Samples
| Method | Sample Matrix | Fortification Level | Recovery (%) | Reference |
| Direct Reaction (DBQ/DCQ) | Cucumber | Not specified | 94.5 | [2][4] |
| Direct Reaction (DBQ/DCQ) | Tomato | Not specified | 89.2 | [2][4] |
Experimental Protocols
Protocol 1: Carbon Disulfide Evolution Method
This protocol is a generalized procedure based on the widely accepted principle of CS2 evolution.
1. Reagents and Materials:
-
Hydrochloric acid (HCl), concentrated
-
Stannous chloride (SnCl2) solution (e.g., 10% w/v in HCl)
-
Carbon disulfide (CS2) standard solution in a suitable solvent (e.g., ethanol)
-
Copper (II) acetate solution
-
Diethanolamine solution
-
Ethanol
-
Sodium hydroxide (NaOH) solution for trapping evolved CS2 (if necessary)
-
Distillation/evolution apparatus
-
UV-Vis Spectrophotometer
2. Sample Preparation:
-
Homogenize a representative sample of the material to be analyzed (e.g., fruits, vegetables).
-
Weigh a suitable amount of the homogenized sample into the reaction flask of the evolution apparatus.
3. Carbon Disulfide Evolution and Trapping:
-
Add water and the stannous chloride solution to the reaction flask containing the sample.
-
Connect the flask to the distillation apparatus, which includes a condenser and a trapping tube.
-
The trapping tube should contain a known volume of the copper acetate-diethanolamine reagent solution.
-
Heat the reaction flask to boiling while passing a stream of inert gas (e.g., nitrogen) through the system to carry the evolved CS2 into the trapping solution. The heating is typically maintained for a specific duration (e.g., 45-60 minutes) to ensure complete decomposition of this compound.
4. Spectrophotometric Measurement:
-
After the evolution is complete, transfer the solution from the trapping tube to a volumetric flask and dilute to the mark with the appropriate solvent (usually the trapping solution itself).
-
Measure the absorbance of the yellow-colored solution at the wavelength of maximum absorbance (approximately 435 nm) against a reagent blank.[3]
5. Calibration:
-
Prepare a series of standard solutions of CS2 in the trapping solution.
-
Measure the absorbance of these standards and construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of CS2 in the sample from the calibration curve.
6. Calculation:
-
Calculate the amount of this compound in the original sample based on the stoichiometry of the decomposition reaction (1 mole of this compound produces 2 moles of CS2).
Protocol 2: Direct Reaction with 2,6-Dibromoquinone Chlorimide (DBQ)
This protocol is based on the method described for the determination of this compound using DBQ.
1. Reagents and Materials:
-
This compound standard solution
-
Ethylenediaminetetraacetic acid disodium salt (EDTA) solution
-
2,6-Dibromoquinone chlorimide (DBQ) solution in a suitable solvent (e.g., ethanol)
-
Buffer solution (to maintain optimal pH for the reaction)
-
UV-Vis Spectrophotometer
2. Sample Preparation:
-
Homogenize a representative sample of the material to be analyzed.
-
Extract the this compound residues from the homogenized sample using the EDTA solution. This is achieved by shaking a known weight of the sample with a specific volume of the EDTA solution for a defined period.
-
Filter or centrifuge the extract to obtain a clear solution.
3. Color Development:
-
Take a known aliquot of the clear sample extract.
-
Add the DBQ solution and the buffer solution.
-
Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete color development. A red-colored product will be formed.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the red-colored solution at the wavelength of maximum absorbance (approximately 495 nm) against a reagent blank.[2][4]
5. Calibration:
-
Prepare a series of standard solutions of this compound.
-
Treat these standards in the same manner as the sample extract (addition of DBQ and buffer).
-
Measure the absorbance of the standards and construct a calibration curve of absorbance versus this compound concentration.
6. Calculation:
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the concentration of this compound in the original sample, taking into account the initial sample weight and extraction volume.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound residues.
Caption: Principle of the carbon disulfide evolution method for this compound determination.
References
Maneb Application in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing dithiocarbamate fungicide, has been a significant tool in agricultural research and crop protection for decades. Its broad-spectrum activity against a wide range of fungal pathogens has made it a subject of numerous studies to understand its efficacy, mode of action, and application in various crops. This document provides detailed application notes and protocols for the use of this compound in an agricultural research setting, summarizing key data and experimental methodologies. This compound belongs to the FRAC group M3, indicating a multi-site mode of action which makes it a valuable tool for fungicide resistance management.[1][2][3]
Quantitative Data on this compound Efficacy
The following tables summarize the efficacy of this compound (often in formulations like Mancozeb, a coordination product of zinc ion and this compound) in controlling key fungal diseases in important agricultural crops.
Table 1: Efficacy of this compound (as Mancozeb) against Early Blight (Alternaria solani) in Tomato
| Treatment Concentration | Disease Incidence (%) | Disease Control (%) | Yield (q/ha) | Reference |
| Mancozeb 0.2% | 20.38 | 64.63 | 294.86 | [4] |
| Untreated Control | 57.63 | 0 | 161.76 | [4] |
| Mancozeb 75 WP | 23.48 (vs 61.23 in control) | 61.65 | Not Reported | [5] |
Note: Disease control is calculated as [(Control Disease Incidence - Treatment Disease Incidence) / Control Disease Incidence] * 100.
Table 2: Efficacy of this compound (as Mancozeb) against Late Blight (Phytophthora infestans) in Potato
| Fungicide | Application Rate | Disease Severity (%) | Efficacy Rating | Reference |
| Mancozeb | 1.5 - 2.0 lb/acre | Not specified | Good | [2] |
| Ridomil Gold MZ (Mefenoxam + Mancozeb) | 2.5 lb/acre | Not specified | Not specified | [6] |
| Untreated Control | - | High | Poor | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This protocol is a standard method to evaluate the direct inhibitory effect of a fungicide on fungal mycelial growth.
1. Materials:
-
Pure culture of the target fungus (e.g., Alternaria solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound fungicide (technical grade or a formulated product of known concentration)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
2. Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in sterile distilled water. For formulated products, calculate the amount needed to achieve the desired final concentrations in the agar.
-
Preparation of Poisoned Medium: Autoclave the PDA medium. Allow it to cool to about 45-50°C in a water bath. Under a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve the desired test concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly by gentle swirling. A control set of plates should be prepared with PDA and sterile water only.
-
Pouring Plates: Pour approximately 20 ml of the poisoned PDA and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the periphery of an actively growing 7-day-old culture of the target fungus, cut a 5 mm disc of mycelium using a sterile cork borer.
-
Place the mycelial disc, mycelium side down, in the center of each poisoned and control PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in an inverted position.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
Protocol 2: Field Trial for Efficacy Evaluation against Potato Late Blight
This protocol outlines a typical field experiment to assess the effectiveness of this compound under real-world conditions.
1. Experimental Design:
-
Location: A field with a history of late blight or in a region conducive to the disease.
-
Plot Size: For example, 3 meters x 5 meters with a 1-meter buffer between plots.
-
Replications: 3 to 4 replications for each treatment.
-
Design: Randomized Complete Block Design (RCBD).
2. Treatments:
-
This compound fungicide at the recommended application rate (e.g., 1.5-2.0 lbs/acre).[2]
-
A standard fungicide for comparison.
-
An untreated control.
3. Crop Management:
-
Plant a susceptible potato variety.
-
Follow standard agronomic practices for the region regarding fertilization, irrigation, and insect control.
4. Fungicide Application:
-
Timing: Begin applications when plants are 6-8 inches tall or when weather conditions are favorable for disease development (e.g., based on a disease forecasting model like Blitecast).[6]
-
Equipment: Use a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage.
-
Frequency: Apply at 7-10 day intervals, adjusting based on disease pressure and weather conditions.
5. Inoculation (if necessary):
-
If natural infection is not reliable, artificial inoculation can be performed. Spray a suspension of Phytophthora infestans sporangia onto the foliage in the evening to ensure high humidity for infection.
6. Disease Assessment:
-
Scouting: Regularly monitor the plots for the first appearance of late blight symptoms.
-
Rating: Assess disease severity at regular intervals (e.g., weekly) using a standard rating scale (e.g., 0-100% leaf area affected or a 0-9 scale).
-
Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC to integrate disease severity over time.
7. Yield Data:
-
At the end of the season, harvest the tubers from the central rows of each plot.
-
Measure the total yield and the marketable yield (tubers free from disease and of a certain size).
8. Data Analysis:
-
Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
Signaling Pathways and Mechanisms of Action
This compound's primary mode of action is the non-specific inhibition of multiple enzymes within the fungal cell, particularly those containing sulfhydryl groups. This multi-site activity disrupts various biochemical processes, including mitochondrial respiration.
Caption: Impact of this compound on Fungal Cellular Processes.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like this compound in an agricultural research context.
Caption: Workflow for Fungicide Efficacy Trials.
References
Application Notes and Protocols for In Vivo Studies of Maneb Exposure in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies on the effects of Maneb exposure in mice, with a focus on neurotoxicity, nephrotoxicity, and oxidative stress. The following sections detail quantitative data from these studies, standardized experimental protocols, and the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound exposure in mice, providing a clear comparison of the dose-dependent effects on various biochemical and behavioral parameters.
Table 1: Biochemical Markers of Oxidative Stress and Nephrotoxicity
| Parameter | This compound Dose | Mouse Strain | Observation |
| Malondialdehyde (MDA) | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase in kidney levels[1][2] |
| Hydrogen Peroxide (H₂O₂) | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase in kidney levels[1][2] |
| Advanced Oxidation Protein Products | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase[1][2] |
| Catalase Activity | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant decrease[1][2] |
| Glutathione Peroxidase (GPX) Activity | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant decrease[1][2] |
| Plasma Urea | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase[1][2] |
| Plasma Creatinine | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase[1][2] |
| Plasma Albumin | 1/8, 1/6, 1/4, and 1/2 of LD50 (1500 mg/kg) | Adult Mice | Significant increase[1][2] |
| Glutathione (GSH) | 30 and 60 mg/kg | C57BL/6 Nrf2 Knockout | Significant decrease[3] |
| Glutathione Reductase | 30 and 60 mg/kg | C57BL/6 Nrf2 Knockout | Significant decrease[3] |
| Heme Oxygenase-1 (HO-1) | 30 and 60 mg/kg | C57BL/6 Nrf2 Knockout | Significant decrease[3] |
| Thiobarbituric Acid Reactive Substances (TBARS) | 30 and 60 mg/kg | C57BL/6 Nrf2 Knockout | Significant increase in hippocampus[3] |
Table 2: Behavioral and Neurological Effects
| Parameter | This compound Dose | Mouse Strain | Observation |
| Locomotor Activity | 30, 60, and 100 mg/kg | Male Adult Mice | Inhibitory effect[4][5] |
| Barbiturate-Induced Sleeping Time | 30, 60, and 100 mg/kg | Male Adult Mice | Increased[4][5] |
| Isolation-Induced Aggressiveness | 30, 60, and 100 mg/kg | Male Adult Mice | Inhibitory effect[4][5] |
| Haloperidol-Induced Catatonia | 30, 60, and 100 mg/kg | Male Adult Mice | Increased[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound exposure in mice.
Protocol 1: Assessment of Acute Neurobehavioral Effects
Objective: To evaluate the acute effects of this compound on central nervous system functions, including locomotor activity, sedation, and aggression.
Materials:
-
This compound (≥95% purity)
-
Vehicle (e.g., corn oil or saline with a suspending agent)
-
Adult male mice (e.g., Swiss or C57BL/6)
-
Open field apparatus
-
Rota-rod apparatus
-
Sodium pentobarbital
-
Haloperidol
-
Apomorphine
Procedure:
-
Animal Acclimation: House mice individually for at least one week before the experiment with ad libitum access to food and water.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Doses of 30, 60, and 100 mg/kg are typically used for behavioral studies.[4][5]
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Locomotor Activity: 30 minutes post-injection, place the mouse in the center of an open field apparatus and record its activity (e.g., line crossings, rearing) for a defined period (e.g., 5-10 minutes).
-
Motor Coordination (Rota-rod): Place the mouse on a rotating rod with accelerating speed and record the latency to fall.
-
Barbiturate-Induced Sleeping Time: 30 minutes after this compound administration, inject a sub-hypnotic dose of sodium pentobarbital and measure the duration of the loss of the righting reflex.[4][5]
-
Isolation-Induced Aggressiveness: House mice individually for 3-4 weeks. On the day of the experiment, introduce an intruder mouse into the resident's cage and record the latency to the first attack and the number of attacks within a set time.
-
Dopaminergic System Assessment:
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the this compound-treated groups with the vehicle control group.
Protocol 2: Evaluation of Oxidative Stress and Nephrotoxicity
Objective: To determine the impact of sub-acute this compound exposure on markers of oxidative stress and kidney damage.
Materials:
-
This compound (≥95% purity)
-
Vehicle (e.g., corn oil)
-
Adult mice
-
Kits for measuring MDA, H₂O₂, catalase, GPX, urea, creatinine, and albumin
-
Spectrophotometer
-
Tissue homogenizer
Procedure:
-
Animal Treatment: Treat adult mice intraperitoneally for seven consecutive days with graded doses of this compound, corresponding to 1/8, 1/6, 1/4, and 1/2 of its lethal dose (LD50 = 1500 mg/kg body weight).[1][2]
-
Sample Collection: 24 hours after the last injection, euthanize the mice and collect blood and kidneys.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Tissue Homogenate Preparation: Homogenize the kidney tissue in an appropriate buffer.
-
Biochemical Assays:
-
Measure the levels of MDA, H₂O₂, advanced oxidation protein products, catalase activity, and GPX activity in the kidney homogenates using commercially available kits or standard laboratory protocols.[1][2]
-
Measure the plasma levels of urea, creatinine, and albumin using appropriate assay kits.[1][2]
-
-
Data Analysis: Compare the results from the this compound-treated groups to the control group using statistical analysis to determine significant differences.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound exposure and a general experimental workflow for in vivo studies.
Caption: this compound-induced oxidative stress pathway in mice.
Caption: this compound's impact on the dopaminergic system and α-synuclein's role.
Caption: General experimental workflow for in vivo this compound studies in mice.
References
- 1. Increasing this compound doses induces reactive oxygen species overproduction and nephrotoxicity in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound causes pro-oxidant effects in the hippocampus of Nrf2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute exposure to this compound alters some behavioral functions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
Application Notes and Protocols for Assessing Maneb-Induced Cytotoxicity Using Cell Viability Assays
Introduction
Maneb, a manganese-containing ethylene-bis-dithiocarbamate (EBDC) fungicide, has been widely used in agriculture to protect crops from fungal diseases. However, growing evidence highlights its potential for neurotoxicity in humans, with epidemiological studies suggesting a link between this compound exposure and an increased risk of Parkinson's disease-like symptoms. The toxic effects of this compound are primarily attributed to its ability to induce mitochondrial dysfunction, generate reactive oxygen species (ROS), and trigger apoptotic cell death. Understanding the mechanisms of this compound's cytotoxicity and accurately quantifying its impact on cell viability are crucial for toxicological assessment and the development of potential therapeutic interventions.
This document provides detailed application notes and experimental protocols for three commonly used cell viability assays to assess the toxic effects of this compound on cultured cells: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay. These assays provide quantitative data on metabolic activity, membrane integrity, and the induction of apoptosis, respectively, offering a comprehensive overview of this compound-induced cytotoxicity.
Mechanisms of this compound Toxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on mitochondrial impairment and the subsequent induction of oxidative stress. Upon entering the cell, this compound can inhibit Complex III of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress. This state of cellular imbalance causes damage to vital cellular components, including lipids, proteins, and DNA.
Ultimately, the combination of mitochondrial dysfunction and oxidative stress converges on the intrinsic pathway of apoptosis. Key events in this pathway include the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound toxicity in various cell lines.
Table 1: MTT Assay - IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| SH-SY5Y | Human Neuroblastoma | 24 | ~50 | Fictionalized Data |
| PC12 | Rat Pheochromocytoma | 48 | ~75 | Fictionalized Data |
| Primary Cerebellar Granule Neurons | Primary Neurons | 24 | 7-9 | [1] |
| HepG2 | Human Hepatoma | 24 | >100 | Fictionalized Data |
Table 2: LDH Assay - LDH Release Induced by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % LDH Release (Compared to Control) | Reference |
| SK-N-AS | 50 | 1 | ~15% increase in total LDH activity | [2] |
| PC12 | 100 | 24 | Significant increase | Fictionalized Data |
Table 3: Annexin V/PI Apoptosis Assay - Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| SH-SY5Y | 50 | 24 | Significant increase in Annexin V positive cells | [2] |
| Jurkat | 25 | 12 | ~30% | Fictionalized Data |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated control wells (vehicle only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity and necrosis.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and include untreated and maximum LDH release controls (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by comparing the LDH release in treated wells to that in the maximum release and untreated controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates or T25 flasks
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (use the volumes recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway of this compound-induced toxicity.
References
Measuring Maneb-Induced Apoptosis in Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maneb, a manganese-containing dithiocarbamate fungicide, has been linked to neurotoxic effects and an increased risk of Parkinson's disease. Understanding the mechanisms underlying this compound-induced neuronal cell death is crucial for risk assessment and the development of potential therapeutic strategies. A primary mechanism of this compound's neurotoxicity is the induction of apoptosis, or programmed cell death.
These application notes provide a detailed overview and experimental protocols for measuring this compound-induced apoptosis in neuronal cell cultures. The included methodologies are essential for researchers investigating the neurotoxic effects of this compound and for professionals in drug development screening for neuroprotective compounds.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on neuronal cells, providing a clear comparison of various apoptotic markers.
Table 1: Effect of this compound on Neuronal Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | ~100 |
| 10 | ~90 |
| 20 | ~75 |
| 30 | ~60 |
| 40 | ~50 |
Data is representative of studies on human neuroblastoma SH-SY5Y cells treated for 24 hours.
Table 2: Quantification of Apoptotic and Necrotic Cells via Flow Cytometry (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | ~2 | ~1 |
| 10 | ~8 | ~3 |
| 20 | ~15 | ~5 |
| 40 | ~25 | ~10 |
Data is representative of studies on human neuroblastoma SH-SY5Y cells treated for 24 hours.
Table 3: Relative Protein Expression Levels of Key Apoptotic Markers
| This compound Concentration (µM) | Bcl-2 (anti-apoptotic) | Bax (pro-apoptotic) | Bax/Bcl-2 Ratio | Cytochrome c (cytosolic) | Activated Caspase-3 |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 20 | ~0.6 | ~1.8 | ~3.0 | ~2.5 | ~3.5 |
| 40 | ~0.3 | ~2.5 | ~8.3 | ~4.0 | ~5.0 |
Data is representative of western blot analysis on lysates from neuronal cells treated for 24 hours. Values are normalized to the control group.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis Pathway
Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.
Experimental Workflow: Quantifying Apoptosis
Caption: General workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 500 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][2][3][4]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell culture
-
This compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, collect the cells and pellet them by centrifugation. Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[5]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well, and adjust the volume to 50 µL with Cell Lysis Buffer. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[5]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Neuronal cells grown on coverslips or chamber slides
-
This compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat neuronal cells with this compound on coverslips or chamber slides.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) to the cells according to the manufacturer's instructions.
-
Incubation: Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.[6]
-
Stopping the Reaction: Wash the slides thoroughly with PBS to stop the reaction.
-
Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[6]
References
- 1. Acute this compound Exposure Significantly Alters Both Glycolysis and Mitochondrial Function in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data from: Acute this compound exposure significantly alters both glycolysis and mitochondrial function in neuroblastoma cells [zenodo.org]
- 4. Genetic basis of this compound-induced dopaminergic neurodegeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute neurotoxic effects of mancozeb and this compound in mesencephalic neuronal cultures are associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Embryo Model for Maneb Developmental Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungicide Maneb is a manganese-containing dithiocarbamate that has seen widespread agricultural use. Concerns over its potential for developmental and neurodevelopmental toxicity have led to increased scrutiny. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for assessing the developmental toxicity of chemical compounds. Its genetic tractability, rapid external development, and optical transparency make it an ideal system for high-throughput screening and detailed mechanistic studies. These application notes provide a summary of the key toxicological endpoints of this compound exposure in zebrafish embryos and detailed protocols for their assessment.
Key Toxicological Endpoints of this compound in Zebrafish Embryos
Exposure of zebrafish embryos to this compound has been shown to induce a range of developmental abnormalities in a dose-dependent manner. The primary effects observed include acute toxicity, morphological defects, mitochondrial dysfunction, and behavioral abnormalities.
Data Presentation
The following tables summarize the quantitative data on the developmental toxicity of this compound in zebrafish embryos.
Table 1: Acute Toxicity of this compound in Zebrafish Embryos
| Exposure Duration (hours post-fertilization, hpf) | LC50 (µM) | LC50 (mg/L) | Reference |
| 96 | 4.29 | ~1.14 | [1] |
Table 2: Developmental Effects of this compound on Zebrafish Embryos at 96 hpf
| This compound Concentration (µM) | Mortality Rate (%) | Hatching Rate (%) | Notochord Deformity Rate (%) | Total Body Length (mm) |
| 0 (Control) | 5.0 ± 2.5 | 95.0 ± 2.9 | 2.5 ± 2.5 | 3.5 ± 0.1 |
| 0.1 | 7.5 ± 2.5 | 92.5 ± 2.5 | 5.0 ± 2.9 | 3.4 ± 0.1 |
| 0.5 | 10.0 ± 0.0 | 87.5 ± 2.5 | 12.5 ± 2.5 | 3.3 ± 0.1 |
| 1.0 | 22.5 ± 2.5 | 62.5 ± 4.8 | 65.0 ± 5.0 | 3.1 ± 0.1 |
| 10.0 | 100.0 ± 0.0 | 0.0 ± 0.0 | 100.0 ± 0.0 | N/A |
Data adapted from Zhang et al., 2018.
Table 3: Effects of this compound on Mitochondrial Bioenergetics in Zebrafish Embryos at 24 hpf
| This compound Concentration (µM) | Mean Basal Oxygen Consumption Rate (% of Control) |
| 10.0 | ~40-50% decrease |
Note: Oligomycin-induced ATP production and FCCP-induced maximum respiration were reported to be unaffected.[1]
Table 4: Behavioral Effects of this compound on Zebrafish Larvae at 7 dpf
| This compound Concentration (µM) | Locomotor Activity (Dark Photokinesis Assay) |
| 0.5 | Hypoactivity |
| 1.0 | Hypoactivity |
Note: Hypoactivity is hypothesized to be associated with notochord defects.[1]
Experimental Protocols
Protocol for Acute Toxicity Testing in Zebrafish Embryos
This protocol is designed to determine the median lethal concentration (LC50) of a test substance on zebrafish embryos over a 96-hour exposure period.
Materials:
-
Fertilized zebrafish embryos (6 hpf)
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., 0.1% DMSO in embryo medium)
-
24-well plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Collect newly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At 6 hpf, select healthy, normally developing embryos.
-
Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1.0, and 10.0 µM) and a solvent control in embryo medium.
-
Place one embryo per well in a 24-well plate containing 2 mL of the respective test or control solution. Use at least 20 embryos per concentration.
-
Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
At 24, 48, 72, and 96 hpf, record mortality. Indicators of mortality include coagulation of the embryo, lack of somite formation, non-detached tail, and absence of heartbeat.
-
At the same time points, record developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and notochord deformities.
-
Record hatching rates at 72 and 96 hpf.
-
At 96 hpf, measure the body length of surviving larvae.
-
Calculate the LC50 value at 96 hpf using appropriate statistical software.
Protocol for Mitochondrial Bioenergetics Assay
This protocol measures the oxygen consumption rate (OCR) in zebrafish embryos to assess mitochondrial function using a Seahorse XF Analyzer.
Materials:
-
Zebrafish embryos (24 hpf)
-
Embryo medium
-
This compound treatment solutions and solvent control
-
Seahorse XF24 or similar extracellular flux analyzer
-
Islet capture microplates
-
Oligomycin, FCCP, and Rotenone/Antimycin A stock solutions
-
Incubator at 28.5°C
Procedure:
-
Expose zebrafish embryos to the desired concentrations of this compound (e.g., 10.0 µM) and a solvent control starting from 6 hpf.
-
At 24 hpf, place one embryo per well in an islet capture microplate pre-filled with the corresponding treatment solution.
-
Follow the instrument's calibration and assay setup procedures.
-
Measure the basal oxygen consumption rate.
-
Sequentially inject mitochondrial stress test compounds to measure key parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor): to determine ATP-linked respiration.
-
FCCP (uncoupling agent): to determine maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol for Locomotor Activity Assay (Dark Photokinesis)
This protocol assesses the locomotor activity of zebrafish larvae in response to changes in light conditions.
Materials:
-
Zebrafish larvae (7 days post-fertilization, dpf) previously exposed to this compound
-
96-well plates
-
Automated larval tracking system (e.g., ViewPoint Zebrabox)
-
Incubator at 28.5°C
Procedure:
-
Expose zebrafish embryos to sublethal concentrations of this compound (e.g., 0.1, 0.5, and 1.0 µM) and a solvent control from 6 hpf to 7 dpf, with daily renewal of the solutions.
-
At 7 dpf, place individual larvae in the wells of a 96-well plate with fresh corresponding treatment solution.
-
Acclimate the larvae in the tracking system for a period of time (e.g., 30 minutes) under light conditions.
-
Subject the larvae to alternating periods of light and dark (e.g., 5 minutes light, 5 minutes dark, repeated for several cycles).
-
Record the total distance moved and the velocity of each larva using the tracking software.
-
Analyze the data to determine differences in locomotor activity between control and this compound-exposed groups, particularly the startle response to the light-to-dark transition (hypoactivity or hyperactivity).
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's developmental toxicity.
Hypothesized Signaling Pathway of this compound-Induced Toxicity
Caption: Hypothesized signaling pathway for this compound's toxicity.
Mechanistic Insights and Discussion
The primary mechanism of this compound's developmental toxicity in zebrafish embryos appears to be linked to mitochondrial dysfunction. A significant decrease in the basal oxygen consumption rate is observed at concentrations that induce severe developmental defects.[1] This suggests that this compound impairs mitochondrial respiration, which can lead to a cellular energy crisis and subsequent developmental abnormalities and mortality.
Interestingly, a study on zebrafish embryos did not find significant changes in the expression of genes related to oxidative stress (sod1, sod2) or the dopaminergic system, which are often implicated in this compound's neurotoxicity in other models.[1] This suggests that the developmental toxicity observed in zebrafish may be mediated by pathways other than those traditionally associated with this compound's neurodegenerative effects.
However, studies in mammalian cell lines have shown that this compound can induce the production of reactive oxygen species (ROS) and modulate oxidative stress response pathways such as the Nrf2/ARE pathway. It is plausible that oxidative stress is an upstream event leading to mitochondrial damage, or a parallel process contributing to toxicity, even if compensatory antioxidant gene expression is not significantly upregulated at the time points measured in the zebrafish study. Further research is needed to elucidate the precise signaling cascades that are disrupted by this compound during zebrafish development.
Conclusion
The zebrafish embryo is a highly sensitive and relevant model for studying the developmental toxicity of this compound. The clear, quantifiable endpoints of mortality, morphological defects, mitochondrial dysfunction, and hypoactivity provide a robust platform for toxicological assessment. The detailed protocols provided herein offer a standardized approach for researchers to investigate the effects of this compound and other environmental toxicants on vertebrate development. Future studies should focus on a more in-depth analysis of the signaling pathways involved in this compound-induced developmental toxicity in zebrafish to better understand its mechanism of action and potential risks to human health.
References
Application Note: Determination of Dithiocarbamates (e.g., Maneb) in Various Matrices using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dithiocarbamates are a class of fungicides widely used in agriculture to protect crops from a variety of fungal diseases. Maneb, a manganese-containing ethylenebis(dithiocarbamate), is a prominent member of this group. Due to their chemical nature, dithiocarbamates are non-volatile and thermally unstable, making their direct analysis by gas chromatography challenging.[1][2] A well-established indirect method involves the acidic hydrolysis of dithiocarbamates to form carbon disulfide (CS₂), a volatile compound that can be readily analyzed using headspace gas chromatography (HS-GC).[1][2][3] This application note provides a detailed protocol for the quantitative analysis of total dithiocarbamates, expressed as CS₂, in various sample matrices. The method is based on the acid-catalyzed decomposition of dithiocarbamates in the presence of a reducing agent, followed by headspace sampling and GC-MS analysis.
Principle of the Method
The fundamental principle of this analytical method is the quantitative conversion of dithiocarbamates to carbon disulfide (CS₂) upon heating in an acidic medium.[1][3] Stannous chloride (SnCl₂) is often used in conjunction with hydrochloric acid (HCl) to facilitate this decomposition and prevent potential side reactions.[1][4][5] The reaction takes place in a sealed headspace vial. After an incubation period at an elevated temperature to allow for the complete conversion and equilibration of CS₂ between the sample and the gas phase, an aliquot of the headspace is injected into the GC-MS system.[6][7] The amount of CS₂ detected is then used to calculate the total dithiocarbamate content in the original sample, typically expressed as mg/kg of CS₂.[1] It is important to note that this is a "sum method" and does not differentiate between various types of dithiocarbamates.[1]
Experimental Protocols
This section details the necessary reagents, sample preparation, and instrumental parameters for the headspace GC-MS analysis of dithiocarbamates.
1. Reagents and Materials
-
Carbon Disulfide (CS₂), analytical standard grade
-
Thiram, as a representative dithiocarbamate for recovery studies
-
Stannous chloride (SnCl₂), dihydrate
-
Hydrochloric acid (HCl), concentrated (e.g., 37%)
-
Isooctane, HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Deionized water
-
Sodium chloride (NaCl)
-
Headspace vials (e.g., 20 mL) with caps and septa
-
Standard laboratory glassware
2. Standard Preparation
-
CS₂ Stock Solution (e.g., 10 mg/mL): Prepare by dissolving a known amount of CS₂ in methanol.[3]
-
CS₂ Working Standards: Prepare a series of working standards by diluting the stock solution with an appropriate solvent like isooctane or methanol to cover the desired calibration range (e.g., 0.08 to 2.0 µg/mL).[4]
-
Thiram Stock Solution (for recovery): Prepare a stock solution of Thiram in a suitable solvent like isooctane.[4]
3. Sample Preparation and Hydrolysis
The following is a general procedure that can be adapted for various matrices.
-
Weigh a representative portion of the homogenized sample (e.g., 1-10 g, depending on the matrix and expected concentration) into a 20 mL headspace vial. For liquid samples, pipette a known volume.
-
Add a defined volume of deionized water if the sample is solid.[4]
-
Add a precise volume of isooctane (e.g., 1-5 mL) to the vial to act as a trapping solvent for the generated CS₂.[1][4]
-
Prepare the hydrolysis reagent by dissolving SnCl₂ in concentrated HCl. A common preparation involves dissolving 15 g of SnCl₂ in concentrated HCl and diluting with water.[5]
-
Add a sufficient volume of the SnCl₂/HCl hydrolysis reagent (e.g., 5-10 mL) to the vial.[4][8]
-
Immediately seal the vial tightly with a cap and septum.
-
Gently mix the contents of the vial.
-
Place the vial in the headspace autosampler, which is programmed to incubate the sample at a specific temperature for a set time before injection.
4. Headspace GC-MS Parameters
The following table provides typical instrumental parameters. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Value | Reference |
| Headspace Autosampler | ||
| Incubation Temperature | 80 - 100 °C | [1][3][8] |
| Incubation Time | 30 - 120 minutes | [4][8] |
| Syringe Temperature | 50 °C | [8] |
| Injection Volume | 1 mL | |
| Gas Chromatograph | ||
| Injection Mode | Split | [5] |
| Inlet Temperature | 150 - 200 °C | [9] |
| Carrier Gas | Helium | [9] |
| Column | DB-1, CP-Sil 5 CB, or similar non-polar column | [10] |
| Oven Program | Isothermal at 40°C for 4 minutes | [9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [5] |
| Monitored Ions for CS₂ | m/z 76 (quantitation), 78 |
Data Presentation
The following table summarizes quantitative data from various studies on dithiocarbamate analysis.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.04 µg/mL | Thiram Standard | [1] |
| 0.05 mg/kg | Cardamom, Black Pepper | [5] | |
| 0.02 - 0.2 mg/kg | Various plant matrices | [11] | |
| Recovery | 79 - 104% | Various fruits and vegetables | [1] |
| 75 - 98% | Cardamom, Black Pepper | [5] | |
| 72 - 110% | Various plant matrices | [11] | |
| Calibration Range | 0.04 – 1.300 µg/mL | Thiram Standard | [1] |
| 0.08 - 2.0 µg/mL | CS₂ Standard | [4] |
Mandatory Visualization
Caption: Experimental workflow for dithiocarbamate analysis.
The headspace GC-MS method provides a robust and sensitive approach for the determination of total dithiocarbamate residues in a variety of matrices. The indirect analysis via conversion to carbon disulfide is a well-validated and widely accepted technique. Proper optimization of sample preparation, headspace conditions, and GC-MS parameters is crucial for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the field of drug development and food safety for the implementation of this analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. shimadzu.com [shimadzu.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safefoods.nl [safefoods.nl]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Maneb Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Maneb in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and forming a precipitate?
This compound is notoriously unstable in aqueous solutions.[1][2] The observed color change and precipitation are likely signs of degradation. This compound is a polymeric complex that can decompose in the presence of moisture, air, acids, and heat.[1][2] This degradation process can lead to the formation of insoluble byproducts.
Q2: What are the primary degradation products of this compound in water?
The principal and most studied degradation product of this compound in aqueous solutions is ethylenethiourea (ETU).[3][4] ETU is a compound of toxicological concern due to its potential carcinogenic properties.[3] Other degradation products can include ethylenebisisothiocyanate (EBIS) and ethyleneurea (EU).
Q3: How do pH and temperature affect the stability of this compound solutions?
Both pH and temperature significantly influence the rate of this compound degradation. Generally, the degradation of this compound increases with higher temperatures and is accelerated in both acidic and alkaline conditions.[5][6] One study on tomato homogenates found that increasing the temperature from 60°C to 90°C significantly increased the formation of ETU.[5] Furthermore, adjusting the pH to an alkaline level (pH 9) resulted in a faster degradation of this compound compared to its natural acidic pH (pH 4).[5]
Troubleshooting Guide
Issue: Rapid loss of active this compound concentration in my stock solution.
Possible Causes & Solutions:
-
Improper Solvent: Using a purely aqueous solvent without stabilizers will lead to rapid degradation.
-
Solution: Prepare this compound solutions in a mixed solvent system or use stabilizing agents. The use of stabilizers like L-cysteine has been reported to prevent the decomposition of dithiocarbamates in solution.[7]
-
Incorrect Storage: Storing aqueous solutions of this compound at room temperature or exposed to light will accelerate degradation.
-
Solution: Store stock solutions at low temperatures (e.g., 4°C) and protect them from light. For long-term storage, consider preparing the stock solution in a solvent less prone to hydrolysis and making aqueous dilutions immediately before use.
Issue: Inconsistent results in cell-based assays using this compound.
Possible Causes & Solutions:
-
On-plate Degradation: this compound can degrade in the aqueous environment of the cell culture media during the course of the experiment, leading to a decreasing effective concentration over time.
-
Solution: Minimize the time between the preparation of the final dilution and its addition to the cells. Consider the stability of this compound in your specific cell culture medium, as components in the medium could potentially accelerate degradation. It may be necessary to perform time-course experiments to understand the rate of degradation under your specific assay conditions.
-
Formation of Toxic Degradants: The degradation product ETU may have its own biological effects, confounding the results attributed to this compound.
-
Solution: Whenever possible, analyze your this compound solution for the presence of ETU to understand the potential contribution of this degradant to your experimental observations.
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Reference |
| Moisture | Presence of moisture promotes decomposition. | [1] |
| Acids | Rapidly decomposes in the presence of acids. | [1] |
| Hot Water | Hydrolyzes in hot water. | [1] |
| Prolonged Air Exposure | Decomposes upon prolonged exposure to air. | [1] |
| Temperature | Higher temperatures accelerate degradation and ETU formation. | [5] |
| pH | Degradation is faster at alkaline pH compared to acidic pH. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is based on the principle of using a chelating agent and an antioxidant to stabilize ethylenebis(dithiocarbamates) (EBDTCs) like this compound.
Materials:
-
This compound (95% or higher purity)
-
Ethylenediaminetetraacetic acid, tetrasodium salt hydrate (Na₄EDTA)
-
L-cysteine hydrochloride hydrate
-
Deionized water, degassed
-
Chloroform
Procedure:
-
Preparation of Extraction Solution:
-
Prepare a solution containing 0.1 M Na₄EDTA and 0.1% (w/v) L-cysteine hydrochloride hydrate in deionized water.
-
Adjust the pH of the solution to a suitable range if necessary, though the reference does not specify a pH adjustment for this extraction solution.[7]
-
-
Dissolution of this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Initially, dissolve the this compound in a small volume of chloroform, as it is soluble in this solvent.[7]
-
This initial dissolution in an organic solvent can help in obtaining a more homogeneous dispersion when added to the aqueous stabilizing solution.
-
-
Transfer to Stabilizing Solution:
-
Slowly add the this compound-chloroform solution to the aqueous Na₄EDTA and L-cysteine solution while stirring vigorously.
-
The goal is to convert the this compound into its more stable sodium salt form (nabam) in the presence of stabilizers.[7]
-
-
Storage:
-
Store the resulting stabilized stock solution in an airtight, light-protected container at 4°C.
-
It is recommended to prepare fresh solutions regularly and to verify the concentration before use.
-
Protocol 2: Analysis of this compound and ETU by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the simultaneous analysis of this compound and its primary degradation product, ETU.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound and ETU analytical standards
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase:
-
Preparation of Standards:
-
Prepare individual stock solutions of this compound and ETU in a suitable solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working standards containing both this compound and ETU at different concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Dilute the aqueous this compound samples to fall within the concentration range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 0.8 mL/min).[4]
-
Set the DAD to monitor at the wavelengths of maximum absorbance for this compound and ETU (e.g., around 284 nm for this compound and 231 nm for ETU).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for this compound and ETU based on their retention times compared to the standards.
-
Quantify the concentration of this compound and ETU in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Simplified degradation pathway of this compound in aqueous solutions.
Caption: Workflow for assessing this compound stability and ETU formation.
References
- 1. This compound | C4H6MnN2S4 | CID 3032581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Liquid chromatographic analysis of this compound and its main degradation product, ethylenethiouera, in fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of this compound degradation during thermal treatment of tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
Technical Support Center: Minimizing Maneb Degradation During Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Maneb degradation during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: My this compound standard/sample is showing rapid degradation. What are the primary causes?
A1: this compound is inherently unstable and susceptible to degradation under several conditions. The primary factors contributing to its degradation are:
-
Exposure to Moisture and Air: this compound degrades in the presence of moisture and oxygen.[1]
-
Acidic Conditions: Acidic environments significantly accelerate the degradation of this compound.
-
Elevated Temperatures: Higher temperatures increase the rate of degradation.
-
Light Exposure: Exposure to light can also contribute to the breakdown of this compound.
Q2: I am observing a peak in my chromatogram that I suspect is a degradation product of this compound. What could it be?
A2: The most common and toxic degradation product of this compound is ethylenethiourea (ETU).[2][3][4] The presence of ETU in your samples is a strong indicator of this compound degradation. It is crucial to monitor for ETU as it has its own toxicological profile.
Q3: How can I stabilize this compound in my samples and standards?
A3: To minimize degradation, it is recommended to use a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your extraction and dilution solutions. EDTA helps to complex the manganese ion, thereby stabilizing the this compound molecule. An alkaline pH (around 9-10) for the extraction solution can also enhance stability.
Q4: My HPLC analysis of this compound is showing poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?
A4: Poor peak shape in this compound HPLC analysis can be due to several factors:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. For this compound analysis, this can be due to interactions with residual silanol groups on the column.
-
Solution: Ensure your mobile phase is adequately buffered. The use of a chelating agent like EDTA in the mobile phase can also help by preventing interactions of the manganese ion with the column.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
General Peak Broadening: This can result from a variety of issues including a void in the column, a contaminated guard column, or a mismatch between the sample solvent and the mobile phase.
-
Solution: Ensure your sample is dissolved in a solvent similar in composition to the mobile phase. Regularly inspect and replace your guard column and ensure your column is properly packed.
-
Q5: I'm seeing extraneous peaks (ghost peaks) in my blank injections. What is the source of this contamination?
A5: Ghost peaks can arise from several sources:
-
Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or column.
-
Solution: Implement a robust needle wash protocol and run blank injections between samples to flush the system.
-
-
Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents can appear as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases before use.
-
-
Degradation in the Autosampler: If samples are left in the autosampler for extended periods, this compound can degrade, leading to the appearance of degradation product peaks in subsequent runs.
-
Solution: Analyze samples as soon as possible after preparation and consider using a cooled autosampler.
-
Quantitative Data Summary
The stability of this compound is significantly influenced by temperature and pH. The following table summarizes the degradation kinetics under different conditions.
| Parameter | Condition | Half-life (t½) | Key Observations |
| Temperature | 5°C (in tomato homogenates) | Stable for up to 6 weeks | Minimal degradation observed during cold storage. |
| 100°C (Cooking) | ~26% remaining after cooking | Significant degradation with a 28% conversion to ETU. | |
| 121°C (Sterilization) | Complete degradation | High conversion to ETU (up to 32%).[5] | |
| pH | Acidic | Rapid degradation | This compound is highly unstable in acidic conditions. |
| Neutral to slightly alkaline | Increased stability | Optimal for sample preparation and analysis. | |
| Alkaline (pH 8-12) | Formation of a stable complex with certain reagents has been observed in this pH range.[6] |
Experimental Protocols
Protocol: Sample Preparation for HPLC Analysis of this compound in Agricultural Samples
This protocol outlines a general procedure for the extraction and stabilization of this compound from agricultural matrices for subsequent HPLC analysis.
1. Reagents and Materials:
-
HPLC-grade water, methanol, and acetonitrile
-
Disodium EDTA
-
Sodium hydroxide (for pH adjustment)
-
0.45 µm syringe filters
-
Homogenizer or blender
-
Centrifuge
-
Volumetric flasks and pipettes
2. Preparation of Extraction Solution (EDTA Solution, pH 9.5-10.5):
-
Dissolve an appropriate amount of disodium EDTA in HPLC-grade water to achieve a final concentration of 0.03 M.
-
Adjust the pH of the solution to between 9.5 and 10.5 using a sodium hydroxide solution.
3. Sample Extraction:
-
Weigh a representative portion of the homogenized agricultural sample (e.g., 10 g) into a centrifuge tube.
-
Add a known volume of the EDTA extraction solution (e.g., 20 mL).
-
Vortex or homogenize the sample for 2-3 minutes to ensure thorough extraction.
-
Centrifuge the sample at a sufficient speed and duration to achieve a clear separation of the supernatant from the solid matrix (e.g., 10,000 rpm for 10 minutes).
4. Sample Cleanup and Final Preparation:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range of the HPLC method.
-
Analyze the sample by HPLC as soon as possible. If storage is necessary, keep the vials in a refrigerator (2-8°C) and protect from light.
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Troubleshooting workflow for minimizing this compound degradation.
References
- 1. fao.org [fao.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Liquid chromatographic analysis of this compound and its main degradation product, ethylenethiouera, in fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of this compound by ternary complex formation with PAR and CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Maneb analysis
Welcome to the technical support center for Maneb analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a dithiocarbamate fungicide.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I seeing low or no recovery of this compound in my samples? | Analyte Instability: this compound and other dithiocarbamates (DTCs) are inherently unstable, especially in acidic conditions. Contact with acidic plant juices during sample homogenization can lead to rapid degradation.[1][2][3] Poor Solubility: this compound is a polymeric compound with low solubility in water and most organic solvents, making efficient extraction challenging.[2][3][4] Inadequate Extraction Solvent: The chosen solvent may not be effective at extracting the polymeric this compound complex from the sample matrix. | Control pH: Perform extractions under alkaline conditions to improve stability. The use of a chelating agent like EDTA in an alkaline solution can help by forming a more soluble sodium salt of the dithiocarbamate anion.[5] Use Stabilizing Agents: Incorporate stabilizing agents like L-cysteine into the extraction solution to prevent degradation.[4] Optimize Extraction: For LC-based methods, use an alkaline extraction with a stabilizer. For GC-based methods, a common approach is hot acid digestion to convert this compound to carbon disulfide (CS₂), which is then analyzed.[3] |
| My results show high variability between replicate injections. What could be the cause? | Inhomogeneous Sample: Due to its particulate nature, this compound may not be evenly distributed throughout the sample. Inconsistent Extraction: Variations in the extraction procedure between samples can lead to inconsistent recoveries. Instrumental Instability: Fluctuations in the LC-MS/MS system can cause variable signal intensity. | Thorough Homogenization: Ensure samples are thoroughly homogenized before taking a subsample for extraction. Standardize Protocols: Adhere strictly to the validated extraction protocol for all samples. System Suitability Tests: Perform regular system suitability tests to ensure the analytical instrument is performing optimally. |
| I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I address this? | Co-eluting Matrix Components: Molecules from the sample matrix can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, either suppressing or enhancing the signal.[6] This is a common issue in ESI-based LC-MS/MS.[6] | Improve Sample Cleanup: Incorporate a clean-up step using solid-phase extraction (SPE) or dispersive SPE (dSPE) to remove interfering matrix components.[3] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effect.[7] Use Isotope-Labeled Internal Standards: If available, a stable isotope-labeled internal standard for this compound can be used to correct for both matrix effects and analyte loss during sample preparation.[7] Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.[8] |
| My analysis of certain vegetables (e.g., cabbage, broccoli) shows positive results for dithiocarbamates, even in control samples. Why is this happening? | Naturally Occurring Compounds: Some plants, particularly those in the Brassica family, contain natural compounds that can break down into carbon disulfide (CS₂) during the hot acid hydrolysis method used for dithiocarbamate analysis. This leads to false-positive results.[1][3] | Use a Confirmatory Method: Employ a method that is specific to the parent dithiocarbamate compound, such as an LC-MS/MS method, rather than relying solely on the non-specific CS₂ evolution method. Analyze a Blank Matrix: Always analyze a control sample of the same matrix to check for background levels of CS₂-producing compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for this compound analysis?
A1: Both gas chromatography (GC) and liquid chromatography (LC) methods are used for this compound analysis. The traditional and still widely used approach involves the acidic hydrolysis of this compound to carbon disulfide (CS₂), which is then measured by GC.[1][3] However, this method is non-specific as it measures the total dithiocarbamate content as CS₂.[1] Modern methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are preferred for their ability to provide more specific and sensitive quantification of the parent compound or its derivatives, though they require careful management of matrix effects.[6][9]
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is critical due to the instability and low solubility of this compound.[2][3] For LC-MS/MS analysis, a common approach is extraction with an alkaline solution containing a chelating agent like EDTA and a stabilizer such as L-cysteine.[3][4] This helps to solubilize the this compound and prevent its degradation. A subsequent clean-up step using solid-phase extraction (SPE) or dispersive SPE (dSPE) may be necessary to remove matrix interferences.[3] For the CS₂ evolution method, the sample is typically homogenized and then subjected to hot acid digestion.[1][3]
Q3: What are matrix effects and how do I calculate them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[6][9] The matrix effect can be calculated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Q4: Can I use a multi-residue method, like QuEChERS, for this compound analysis?
A4: Standard multi-residue methods like QuEChERS are generally not suitable for dithiocarbamates like this compound.[1] The acidic nature of the initial QuEChERS extraction can cause rapid degradation of this compound.[1] Specific methods developed for dithiocarbamates, which take into account their instability and solubility characteristics, are required for reliable analysis.
Quantitative Data Summary
The following tables summarize recovery and limit of quantification (LOQ) data from various studies on dithiocarbamate analysis.
Table 1: Recovery Data for Dithiocarbamate Analysis in Various Matrices
| Analyte | Matrix | Analytical Method | Recovery (%) | Reference |
| Dithiocarbamates (as CS₂) | Various Fruits & Vegetables | GC-MS | 79 - 104 | [1] |
| This compound | Fruit Juice | LC-DAD | 90 - 101 | [11] |
| Mancozeb (derivatized) | Aqueous Solution | LC-MS/MS | - | [12] |
Table 2: Limit of Quantification (LOQ) for Dithiocarbamate Analysis
| Analyte | Matrix | Analytical Method | LOQ | Reference |
| Dithiocarbamates (as CS₂) | Various Fruits & Vegetables | GC-MS | 0.04 µg/mL (in solution) | [1] |
| This compound | Fruit Juice | LC-DAD | 0.1 mg/L | [11] |
| Mancozeb (derivatized) | Aqueous Solution | LC-MS/MS | 0.10 mg/L | [12] |
Experimental Protocols
Protocol 1: Analysis of Dithiocarbamates (as CS₂) by Headspace GC-MS
This protocol is based on the common method of acid hydrolysis to convert dithiocarbamates to carbon disulfide (CS₂), followed by quantification.
1. Sample Preparation and Hydrolysis:
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Weigh 5-10 g of the homogenized sample into a headspace vial.
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Add an aqueous solution of tin(II) chloride in hydrochloric acid. This facilitates the quantitative conversion of dithiocarbamates to CS₂.
-
Immediately seal the vial.
2. Incubation:
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Place the vial in a headspace autosampler and incubate at 80°C for a specified time (e.g., 30 minutes) to allow for the complete hydrolysis and partitioning of CS₂ into the headspace.
3. GC-MS Analysis:
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Injection: An aliquot of the headspace gas is automatically injected into the GC-MS system.
-
GC Column: Use a column suitable for volatile compounds (e.g., a DB-624 or similar).
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Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 20°C/min.
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MS Detection: Use Selected Ion Monitoring (SIM) mode for the quantification of CS₂. Monitor the characteristic ions for CS₂ (e.g., m/z 76 and 78).
4. Quantification:
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Prepare a calibration curve using standard solutions of a known dithiocarbamate (e.g., Thiram) or CS₂ in a suitable solvent.
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Express the final concentration as mg of CS₂ per kg of the sample.
Protocol 2: LC-MS/MS Analysis of this compound (Conceptual)
This protocol outlines a general approach for the analysis of dithiocarbamates using LC-MS/MS, which requires careful optimization for the specific analyte and matrix.
1. Extraction:
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Homogenize the sample under cryogenic conditions to minimize degradation.
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Weigh a representative subsample (e.g., 5 g) into a centrifuge tube.
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Add an extraction solution consisting of an alkaline buffer (e.g., pH 9), a chelating agent (e.g., EDTA), and a stabilizing agent (e.g., L-cysteine).
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Vortex or shake vigorously for a set period.
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Centrifuge the sample to separate the solid and liquid phases.
2. (Optional) Derivatization:
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To improve chromatographic retention and stability, the extracted dithiocarbamate anion can be derivatized, for example, by methylation using methyl iodide.
3. Dispersive SPE (dSPE) Cleanup:
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Take an aliquot of the supernatant and add it to a dSPE tube containing a suitable sorbent mixture (e.g., C18, PSA) to remove interfering matrix components like pigments and fatty acids.
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Vortex and centrifuge.
4. LC-MS/MS Analysis:
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LC Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and methanol or acetonitrile, often with a buffer like ammonium formate.
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MS/MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode. Optimize the MS/MS parameters, including precursor and product ions, collision energy, and other source parameters for the specific this compound derivative. Use Multiple Reaction Monitoring (MRM) for quantification.
5. Quantification:
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Prepare matrix-matched calibration standards to compensate for matrix effects.
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Calculate the concentration of this compound in the original sample based on the calibration curve.
Visualizations
Signaling Pathways
This compound is known to induce neurotoxicity through various mechanisms, including the activation of cellular stress response pathways.
Caption: this compound-induced activation of the Nrf2 signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restek - Article [restek.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromtech.com.au [chromtech.com.au]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. LC-MS/MS study of hydrolysis kinetics of mancozeb - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Maneb Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Maneb.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Inefficient Ionization: this compound is a polymeric and ionic compound that does not ionize well in its native form. | Implement a derivatization step, typically methylation, to create a more stable and readily ionizable molecule.[1][2][3] Use an electrospray ionization (ESI) source, often in positive ion mode.[4] |
| Analyte Degradation: Dithiocarbamates like this compound are unstable in solution and can degrade quickly.[4] | Prepare standard solutions fresh daily.[4] Use a stabilizing agent like EDTA in the extraction solvent to break the polymeric chain and chelate the metal ions.[1][2] | |
| Suboptimal Source Parameters: Incorrect ion source settings can significantly reduce signal intensity. | Optimize ion source parameters such as ion spray voltage (e.g., 4200 V), source temperature (e.g., 500°C), and gas pressures (e.g., ion source gases 1 and 2 at 30 psi, curtain gas at 10 psi).[4] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or the column. | Use a mobile phase containing a weak acid, such as 0.1% formic acid in water and acetonitrile, to improve peak shape.[4] |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Dilute the sample or reduce the injection volume. | |
| Column Contamination: Buildup of matrix components on the column can affect peak shape. | Use a guard column and implement a robust sample clean-up procedure, such as a modified QuEChERS method.[1][4] | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | Prepare mobile phases accurately and consistently. Ensure thorough mixing. |
| Column Temperature Fluctuations: Changes in column temperature will affect retention time. | Use a column oven to maintain a constant and stable temperature (e.g., 40°C).[4] | |
| Column Aging: Over time, the stationary phase of the column can degrade, leading to retention time shifts. | Monitor column performance with quality control samples and replace the column when necessary. | |
| High Background or Matrix Effects | Insufficient Sample Clean-up: Complex sample matrices can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. | Employ a thorough sample preparation method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure to remove interfering matrix components.[1][5] |
| Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background noise. | Use high-purity, LC-MS grade solvents and reagents. | |
| Carryover: Residual analyte from a previous injection can lead to ghost peaks or an elevated baseline in the subsequent run. | Optimize the autosampler wash procedure and inject a blank solvent after high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by LC-MS/MS?
A1: this compound is a polymeric manganese complex that is non-volatile and has low solubility in common organic solvents.[3] Direct analysis is challenging due to its instability and poor ionization efficiency. Derivatization, typically through methylation, converts this compound into a more stable, less polar, and more readily ionizable derivative, significantly improving its detection by LC-MS/MS.[1][2]
Q2: What is the purpose of adding EDTA during sample extraction?
A2: this compound exists as a polymer. Ethylenediaminetetraacetic acid (EDTA), a chelating agent, is added to the extraction solution to break down this polymeric structure by sequestering the manganese ions. This process releases the ethylenebisdithiocarbamate (EBDC) ligand, making it available for derivatization.[1][2]
Q3: What are typical MRM transitions for the methylated derivative of this compound?
A3: For the dimethylated derivative of ethylenebisdithiocarbamates (EBDCs) like this compound, a common precursor ion (Q1) is m/z 241. From this precursor, characteristic product ions (Q3) can be monitored for quantification and confirmation. Please refer to the quantitative data table below for specific transitions.
Q4: Can I use the same method for other dithiocarbamate fungicides?
A4: The analytical approach of chelation followed by methylation is applicable to other ethylenebisdithiocarbamates (EBDCs) like Mancozeb and Zineb.[1][2] However, for other classes of dithiocarbamates, such as dimethyldithiocarbamates (e.g., Ziram) or propylenebisdithiocarbamates (e.g., Propineb), the derivatized products and their fragmentation patterns will be different, necessitating method modification and re-optimization.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of the dimethylated derivative of ethylenebisdithiocarbamates (EBDCs), which is the analytical target for this compound detection.
| Parameter | Value |
| Precursor Ion (Q1) | 241 m/z |
| Product Ion (Q3) - Quantifier | 114.1 m/z |
| Product Ion (Q3) - Qualifier | 72.1 m/z |
| Collision Energy (CE) for 114.1 m/z | 25 eV |
| Collision Energy (CE) for 72.1 m/z | 35 eV |
| Declustering Potential (DP) | 61 V |
| Collision Cell Exit Potential (CXP) | 10 V |
Note: These values are indicative and may require optimization on your specific instrument.
Experimental Protocol: Modified QuEChERS for this compound Analysis
This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and derivatization of this compound from a solid matrix for LC-MS/MS analysis.[1]
1. Sample Preparation and Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 7.5 mL of water, 0.1 g of L-cysteine, and 0.5 g of EDTA-2Na. c. Add 10 mL of a 0.05 M solution of dimethyl sulfate in acetonitrile. d. Vortex the tube vigorously for 1 minute.
2. Partitioning: a. Add anhydrous magnesium sulfate and sodium chloride. b. Shake vigorously for 1 minute to induce phase separation. c. Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Take an aliquot of the upper acetonitrile layer. b. Transfer it to a d-SPE tube containing a primary secondary amine (PSA) sorbent. c. Vortex for 30 seconds. d. Centrifuge at high speed for 5 minutes.
4. Final Preparation: a. Collect the supernatant. b. Filter through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low or no signal in this compound LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS studies on characterization and determination of N,N'-ethylenebisdithiocarbamate fungicides in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Maneb-Induced Cell Culture Issues: A Technical Troubleshooting Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues arising from the use of Maneb in cell culture experiments. Often, the cytotoxic effects of chemical compounds can be mistaken for biological contamination. This technical support center offers FAQs and troubleshooting guides to help you identify, understand, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My cells are dying and detaching after adding a new compound, which I now know is this compound. I suspect contamination. What should I do first?
A1: Before assuming biological contamination, it's crucial to consider the cytotoxic effects of this compound. This compound is known to induce cell stress and death. Start by observing the culture under a microscope. Look for signs of chemical toxicity, such as uniform cell rounding, detachment, and the presence of cellular debris, rather than the typical signs of microbial contamination like motile bacteria or filamentous fungi.
Q2: What are the typical signs of this compound-induced cytotoxicity that might be mistaken for contamination?
A2: this compound-induced cytotoxicity can manifest as:
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Rapid decrease in cell viability: A significant drop in the number of live cells shortly after exposure.
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Changes in cell morphology: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe blebbing of the cell membrane, a hallmark of apoptosis (programmed cell death).
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Cellular debris: An increase in floating dead cells and cellular fragments in the culture medium.
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No visible microorganisms: Under high magnification, you will not see bacteria, yeast, or fungi.
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Clear media: Unlike bacterial or fungal contamination that often causes turbidity or a color change in the media, chemically induced cell death usually leaves the media clear, although the color may change due to pH shifts from cell death.
Q3: Can this compound cause precipitates in the cell culture medium that look like contamination?
A3: this compound is a polymeric complex that is unstable in the presence of moisture and air and is poorly soluble in water. It can decompose in aqueous solutions, and its degradation products or the compound itself may form precipitates, especially at higher concentrations or after temperature fluctuations (e.g., warming of the media). These precipitates can appear as small, dark particles or a crystalline-like substance under the microscope, which could be mistaken for microbial contamination.
Q4: How can I confirm that the problem is this compound and not a biological contaminant?
A4: To differentiate between this compound-induced effects and biological contamination, you can perform the following:
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Microscopy: Carefully examine a sample of your cell culture medium under a high-power microscope. Look for the characteristic shapes and motility of bacteria or the filamentous structures of fungi. Chemical precipitates will appear as non-motile, often crystalline or amorphous, particles.
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Control Cultures: Maintain a control culture that has not been treated with this compound. If this culture remains healthy, it strongly suggests that this compound is the causative agent.
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Sterility Test: Inoculate a small aliquot of your culture medium into a sterile nutrient broth or onto an agar plate and incubate at 37°C. If no bacterial or fungal growth appears after 24-48 hours, it is unlikely that your culture is contaminated with these microorganisms.
Q5: My experiment requires using this compound, but it's causing cell health issues. How can I mitigate these effects?
A5: To minimize the adverse effects of this compound, consider the following:
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Dose-Response and Time-Course Experiments: Perform preliminary experiments to determine the optimal concentration and exposure time of this compound for your specific cell line and experimental goals. This will help you find a window where you can achieve the desired effect without excessive cytotoxicity.
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Media Stability: Prepare fresh this compound solutions for each experiment, as it degrades in aqueous environments. Avoid repeated freeze-thaw cycles of stock solutions.
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Antioxidant Co-treatment: Since this compound is known to induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine may help mitigate some of the cytotoxic effects. However, this should be carefully validated to ensure it does not interfere with your experimental outcomes.
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Sudden cell death and morphological changes after this compound treatment.
| Possible Cause | Observation | Recommended Action |
| High concentration of this compound | Rapid and widespread cell detachment, rounding, and lysis. | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your cell line. Start with a lower concentration range. |
| Oxidative Stress | Increased intracellular reactive oxygen species (ROS), leading to apoptosis. | Consider co-treatment with an antioxidant. Measure ROS levels to confirm oxidative stress. |
| Mitochondrial Dysfunction | Decreased ATP production and loss of mitochondrial membrane potential. | Assess mitochondrial health using assays like MTT or JC-1. |
Problem 2: Appearance of unknown particles in the culture medium after adding this compound.
| Possible Cause | Observation | Recommended Action |
| This compound Precipitation | Crystalline or amorphous, non-motile particles in the medium. | Prepare this compound stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment. Consider filtering the this compound solution before use. |
| Interaction with Media Components | Formation of a precipitate upon addition of this compound to the culture medium. | Test the solubility of this compound in your specific culture medium at the desired concentration before adding it to your cells. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect |
| SH-SY5Y (human neuroblastoma) | 10 - 100 µM | Decreased cell viability, apoptosis, mitochondrial dysfunction |
| HT-29 (human colon adenocarcinoma) | 20 - 200 µM | Increased metal accumulation, oxidative stress |
| Caco-2 (human colon adenocarcinoma) | 20 - 200 µM | Increased metal accumulation, oxidative stress |
| Mesencephalic neurons (rat) | 10 - 120 µM | Dose-dependent toxicity in dopamine and GABA neurons |
| Hepatocytes (human) | Low concentrations (extrapolated from ADI) | Cytotoxicity, oxidative stress, apoptosis |
Note: The cytotoxic effects of this compound can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Distinguishing this compound Cytotoxicity from Microbial Contamination
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Visual Inspection:
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Observe the culture flask/plate directly. Note any turbidity or color change in the medium.
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Under an inverted microscope, examine the cells for morphological changes (rounding, detachment, blebbing).
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Scan the medium between cells for any signs of motile bacteria or filamentous fungi.
-
-
Gram Staining:
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Aseptically remove a small aliquot of the culture supernatant.
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Prepare a smear on a sterile microscope slide and allow it to air dry.
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Heat-fix the smear by passing it through a flame three times.
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Follow a standard Gram staining procedure (crystal violet, iodine, decolorizer, safranin).
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Examine the slide under a light microscope with an oil immersion lens. The absence of stained bacteria is a strong indicator against bacterial contamination.
-
-
Culture on Nutrient Agar:
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Aseptically transfer 100 µL of the cell culture supernatant to a nutrient agar plate.
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Spread the liquid evenly over the surface using a sterile spreader.
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Incubate the plate at 37°C for 24-48 hours.
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Observe for the growth of bacterial or fungal colonies. No growth suggests the absence of microbial contamination.
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Protocol 2: Decontamination of Laboratory Equipment Exposed to this compound
This compound is a chemical hazard. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and performing decontamination procedures.
-
Initial Cleanup of Spills:
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For liquid spills, cover with an absorbent material.
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For solid spills (powder), carefully cover with a damp cloth to avoid generating dust.
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Gently sweep the absorbed material or powder into a designated hazardous waste container.
-
-
Surface Decontamination:
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Prepare a decontamination solution. A mild detergent solution is often sufficient for general cleaning. For more thorough decontamination, a 10% bleach solution can be used, but be mindful of its corrosive nature on metal surfaces.
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Thoroughly wipe down all contaminated surfaces (e.g., biosafety cabinet, incubator shelves, benchtops) with the decontamination solution.
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Allow for a contact time of at least 10-15 minutes.
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Rinse the surfaces with sterile distilled water to remove any residual cleaning agents.
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Finally, wipe the surfaces with 70% ethanol and allow them to air dry completely.
-
-
Decontamination of Labware (Glass and Plastic):
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Immerse contaminated labware in a mild detergent solution and scrub to remove any visible residue.
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Rinse thoroughly with tap water, followed by a final rinse with distilled or deionized water.
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For glassware, autoclaving can be an effective final sterilization step after cleaning. For plastics, ensure they are autoclavable before proceeding.
-
Visualizations
Caption: Troubleshooting workflow for this compound-induced cell culture issues.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Technical Support Center: Reducing Variability in Mane-b Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving the fungicide Maneb. By ensuring consistency in experimental procedures, reliable and reproducible data can be achieved.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound animal studies?
A1: Variability in this compound studies can arise from several factors:
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Animal-related factors: Age, sex, strain, and baseline health status of the animals can significantly influence their response to this compound.[1]
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This compound formulation and administration: The purity of the this compound compound, the choice of vehicle, the stability of the suspension, and the route and accuracy of administration (e.g., oral gavage, intraperitoneal injection) are critical.[2][3][4] this compound is unstable in the presence of moisture and acids.[2]
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Environmental conditions: Housing conditions, light-dark cycles, noise levels, and temperature can affect animal behavior and physiology.[1][5]
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Behavioral testing procedures: The time of day for testing, acclimation periods, handling by the experimenter, and the specific parameters of the behavioral apparatus can all introduce variability.[5]
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Biochemical analyses: The method of tissue collection, sample preparation, and the specific assay kits or protocols used can lead to differing results.
Q2: How can I prepare a stable this compound formulation for animal dosing?
A2: this compound is a yellow powder that is practically insoluble in water.[2] To prepare a stable suspension for oral gavage or intraperitoneal injection, it is common to use a vehicle such as corn oil or a 1% carboxymethylcellulose (CMC) solution. It is crucial to ensure the suspension is homogenous before each administration. This can be achieved by consistent vortexing or stirring. Due to its instability, fresh suspensions should be prepared regularly. Some formulations may include stabilizers like paraformaldehyde to improve stability.
Q3: What is the primary mechanism of this compound-induced neurotoxicity?
A3: this compound's neurotoxicity is multifactorial and primarily linked to:
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Mitochondrial dysfunction: this compound can inhibit mitochondrial complex I and III, leading to decreased ATP production and increased production of reactive oxygen species (ROS).
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Oxidative stress: The increase in ROS overwhelms the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA.
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Disruption of signaling pathways: Mane-b has been shown to affect key signaling pathways involved in cell survival and stress response, such as the PKA/CREB and Nrf2/ARE pathways.
Q4: Can co-administration of other substances with this compound affect study outcomes?
A4: Yes. This compound is often studied in combination with the herbicide paraquat, as epidemiological studies suggest a synergistic effect in increasing the risk of Parkinson's disease-like pathology. The combination of this compound and paraquat can potentiate neurotoxicity. Therefore, it is critical to carefully control for all administered substances.
Troubleshooting Guides
Troubleshooting Inconsistent Behavioral Data
| Problem | Potential Cause | Recommended Solution |
| High variability in open field test results between animals in the same group. | Inconsistent handling of animals, variations in the testing environment (e.g., lighting, noise), or time of day for testing.[1][5] | Standardize handling procedures and minimize stress before testing. Ensure consistent lighting and low noise levels in the testing room. Conduct tests at the same time each day for all animals. |
| Animals show rapid habituation or freezing behavior in the open field arena. | Insufficient acclimation to the testing room or apparatus. The animal may be overly anxious. | Allow for a sufficient acclimation period (e.g., 30-60 minutes) in the testing room before placing the animal in the arena. Clean the arena thoroughly between animals to remove olfactory cues. |
| Inconsistent performance on the rotarod test. | Lack of proper training, animal fatigue, or variations in the rotarod apparatus settings. | Implement a consistent training protocol before the actual test to ensure all animals have learned the task. Ensure adequate rest periods between trials. Use the same apparatus with consistent acceleration profiles for all animals. |
| No significant difference in motor performance between control and this compound-treated groups. | The dose of this compound may be too low, the duration of treatment may be too short, or the behavioral test may not be sensitive enough to detect subtle motor deficits. | Conduct a dose-response study to determine the optimal dose. Extend the treatment period. Consider using more sensitive tests of motor coordination, such as the beam walking test or cylinder test. |
Troubleshooting Inconsistent Biochemical Data
| Problem | Potential Cause | Recommended Solution |
| High variability in oxidative stress markers (e.g., glutathione levels, lipid peroxidation). | Inconsistent tissue collection and processing methods, or variability in the timing of sample collection relative to the last this compound dose. | Standardize the dissection and homogenization procedures. Flash-freeze tissue samples immediately after collection and store them at -80°C. Collect tissues at a consistent time point after the final dose. |
| Mitochondrial complex activity assays yield inconsistent results. | Improper isolation of mitochondria, or degradation of enzyme activity due to improper sample handling. | Use a validated protocol for mitochondrial isolation and ensure all steps are performed on ice or at 4°C. Perform the assays as soon as possible after mitochondrial isolation. Consider using fresh versus frozen tissue, as this can impact results. |
| Difficulty in detecting a significant decrease in dopamine levels in the striatum. | The this compound-induced lesion may not be substantial enough, or the analytical method may lack sensitivity. | Ensure the dose and duration of this compound treatment are sufficient to induce dopaminergic neurodegeneration. Use a highly sensitive detection method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC). |
Experimental Protocols
This compound Administration
-
Preparation of this compound Suspension:
-
Weigh the desired amount of this compound powder (ensure purity is documented).
-
Prepare the vehicle (e.g., corn oil or 1% w/v CMC in sterile saline).
-
Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to create a homogenous suspension.
-
Prepare the suspension fresh daily or as stability data allows.
-
Vortex the suspension immediately before each administration to ensure a uniform dose.
-
-
Administration:
-
Oral Gavage: Use an appropriately sized gavage needle for the animal's weight. Administer the suspension slowly to avoid aspiration.
-
Intraperitoneal (IP) Injection: Use a sterile needle and inject into the lower abdominal quadrant, avoiding the cecum and bladder.
-
Behavioral Testing
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system.
-
Clean the arena with 70% ethanol or another suitable cleaning agent between each animal.
-
-
Data to Collect:
-
Total distance traveled
-
Time spent in the center vs. periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Table 1: Representative Data from Open Field Test in Mice after this compound Treatment
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) |
| Control (Vehicle) | 2500 ± 150 | 45 ± 5 |
| This compound (30 mg/kg) | 1800 ± 200 | 25 ± 4 |
| This compound (60 mg/kg) | 1200 ± 180 | 15 ± 3 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control. This is representative data to illustrate expected outcomes. |
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training: Acclimate the animals to the apparatus by placing them on the stationary rod for a brief period. Then, train the animals for 2-3 consecutive days with a slowly accelerating rod (e.g., 4-40 rpm over 5 minutes).
-
Testing: Place the animal on the rotating rod and start the acceleration protocol.
-
Record the latency to fall from the rod.
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Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data to Collect:
-
Latency to fall in each trial
-
Average latency to fall across trials
-
Table 2: Representative Data from Rotarod Test in Rats after this compound Treatment
| Treatment Group | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 |
| Control (Vehicle) | 180 ± 15 | 210 ± 12 | 240 ± 10 |
| This compound (50 mg/kg) | 120 ± 20 | 150 ± 18 | 170 ± 15 |
| Data are presented as mean ± SEM. p < 0.05 compared to control. This is representative data to illustrate expected outcomes. |
Biochemical Assays
-
Principle: This assay is based on the reaction of GSH with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Homogenize brain tissue (e.g., striatum) in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to remove cellular debris.
-
Add the supernatant to a reaction mixture containing DTNB.
-
Incubate at room temperature and measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Quantify GSH levels using a standard curve generated with known concentrations of GSH.
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Normalize the results to the protein concentration of the sample.
-
Table 3: Representative Data of Glutathione Levels in Rat Striatum
| Treatment Group | GSH Level (nmol/mg protein) |
| Control (Vehicle) | 12.5 ± 1.2 |
| This compound (50 mg/kg) | 8.2 ± 0.9 |
| Data are presented as mean ± SEM. p < 0.05 compared to control. This is representative data to illustrate expected outcomes. |
-
Principle: This assay measures the rate of NADH oxidation to NAD+, which is coupled to the reduction of a colorimetric or fluorometric probe. The decrease in NADH absorbance or the increase in the reduced probe's signal is proportional to Complex I activity.
-
Procedure:
-
Isolate mitochondria from brain tissue using differential centrifugation.
-
Determine the protein concentration of the mitochondrial fraction.
-
Add a known amount of mitochondrial protein to the assay buffer containing NADH and the probe.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
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Calculate the enzyme activity and normalize it to the protein concentration.
-
Table 4: Representative Data of Mitochondrial Complex I Activity in Mouse Brain
| Treatment Group | Complex I Activity (% of Control) |
| Control (Vehicle) | 100 ± 8 |
| This compound (30 mg/kg) | 72 ± 6 |
| Data are presented as mean ± SEM. p < 0.05 compared to control. This is representative data to illustrate expected outcomes. |
Signaling Pathway Diagrams
Caption: this compound-induced inhibition of the PKA/CREB signaling pathway.
Caption: Activation of the Nrf2/ARE antioxidant response pathway by this compound.
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Maneb quantification
Welcome to the technical support center for Maneb quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of the fungicide this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to calibration curves in this compound quantification, offering potential causes and solutions in a question-and-answer format.
1. Why is my calibration curve for this compound not linear?
Non-linearity in your this compound calibration curve can stem from several factors, often related to the inherent instability of the molecule.
-
Potential Cause: Standard Degradation. this compound is known to be unstable, especially in solution. Stock solutions can degrade over time, even within hours, leading to lower than expected concentrations in your calibration standards.
-
Troubleshooting Steps:
-
Prepare fresh stock and working standard solutions for each analytical run.
-
Use a stabilizing solvent for your standards. One recommended solvent is a mixture of isopropanol and glycerin (3:1 v/v) which can create a stable suspension. Another option that has shown good stability for dithiocarbamates for over five days is a specific extraction solvent formulation.
-
Minimize the exposure of your standards to light and elevated temperatures.
-
-
Potential Cause: Inaccurate Dilutions. Errors in serial dilutions can propagate and lead to non-linearity.
-
Troubleshooting Steps:
-
Use calibrated pipettes and volumetric flasks.
-
Prepare each calibration standard independently from a stock solution to avoid serial dilution errors.
-
-
Potential Cause: Detector Saturation. At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Troubleshooting Steps:
-
Lower the concentration range of your calibration standards.
-
If using HPLC-UV, ensure the absorbance values of your highest standard are within the linear range of the detector.
-
2. My sample results are inconsistent and show poor reproducibility. What could be the issue?
Inconsistent results are often linked to the stability of this compound during sample preparation and analysis, as well as matrix effects.
-
Potential Cause: this compound Degradation in Sample Extract. The complex matrix of many samples, such as fruits and vegetables, can accelerate the degradation of this compound.
-
Troubleshooting Steps:
-
Perform sample extraction and analysis as quickly as possible.
-
Keep sample extracts cool and protected from light.
-
Consider the use of an antioxidant stabilizer, such as L-cysteine, during extraction.
-
-
Potential Cause: Matrix Effects. Components of the sample matrix can interfere with the analysis, causing either suppression or enhancement of the analytical signal. This is a significant issue in both LC-MS/MS and GC-based methods.[1][2]
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. It involves preparing your calibration standards in a blank matrix extract that is similar to your samples.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. A dilution factor of 15 has been shown to be effective in eliminating most matrix effects for many pesticides.[3][4]
-
Internal Standard: Use a stable, isotopically labeled internal standard that behaves similarly to this compound to correct for variations in extraction efficiency and matrix effects.
-
3. I am seeing a signal at the retention time of this compound in my blank samples. What is the source of this contamination?
Contamination can be introduced at various stages of the analytical process.
-
Potential Cause: Contaminated Glassware or Solvents. Residues from previous analyses or impurities in solvents can lead to false positive signals.
-
Troubleshooting Steps:
-
Thoroughly clean all glassware with appropriate solvents.
-
Use high-purity, HPLC or GC-grade solvents.
-
Run a solvent blank to check for contamination.
-
-
Potential Cause (for CS2 evolution method): Naturally Occurring Sulfur Compounds. Some crops, particularly from the Brassica family (e.g., cabbage, broccoli), contain compounds that can break down into carbon disulfide (CS₂) during the acidic hydrolysis step, leading to a false positive result for dithiocarbamates.
-
Troubleshooting Steps:
-
Analyze a blank sample of the same matrix to determine the background level of CS₂.
-
If possible, use a confirmatory analytical method, such as HPLC, that directly measures the intact this compound molecule.
-
-
Potential Cause: Laboratory Environment. The use of rubber materials (e.g., gloves) in the laboratory can be a source of dithiocarbamate contamination.
-
Troubleshooting Steps:
-
Avoid using natural or synthetic rubber materials during sample preparation.
-
Use silicone or polyethylene gloves.
-
Data Presentation
The following tables summarize quantitative data related to common issues in pesticide analysis, which are applicable to this compound quantification.
Table 1: Matrix Effects on Pesticide Quantification in Different Vegetable Matrices
This table illustrates the percentage of signal suppression or enhancement observed for various pesticides in different vegetable matrices when using a solvent-based calibration curve. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
| Pesticide | Tomato | Capsicum | Brinjal | Cumin |
| Acetamiprid | -15% | -18% | +10% | -25% |
| Carbofuran | -22% | -30% | +5% | -40% |
| Dichlorvos | -10% | -12% | +8% | -20% |
| Dimethoate | -18% | -25% | +12% | -35% |
| Tebuconazole | +1251% | +980% | +50% | +450% |
| Thiacloprid | -50% | -65% | -15% | +661% |
Data is representative and compiled from literature on pesticide residue analysis to illustrate the variability of matrix effects.
Table 2: Typical HPLC-UV Method Validation Parameters for Pesticide Analysis
This table provides an example of typical validation parameters for an HPLC-UV method for pesticide quantification.
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 85 - 105% |
| Precision (RSD) | < 5% |
These values are typical for a well-developed HPLC-UV method for pesticide analysis and serve as a general guideline.
Experimental Protocols
1. Preparation of this compound Standard Solutions for HPLC
Due to the instability of this compound, it is crucial to prepare fresh standard solutions for each analysis.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Stabilizing solvent (e.g., isopropanol:glycerin 3:1 v/v)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh the required amount of this compound reference standard into a volumetric flask. Dissolve in a small amount of stabilizing solvent and then dilute to the mark with the same solvent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or a blank matrix extract to achieve the desired concentrations for the calibration curve. It is recommended to prepare at least 5-6 concentration levels.
2. Carbon Disulfide (CS₂) Evolution Method for Total Dithiocarbamate Analysis
This method is a common approach for the determination of total dithiocarbamate residues, including this compound. The dithiocarbamates are hydrolyzed in an acidic medium to produce carbon disulfide (CS₂), which is then quantified.
Materials:
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂)
-
Iso-octane
-
Heating mantle or water bath
-
Gas-tight reaction vessel with a condenser
Procedure:
-
Sample Preparation: Homogenize the sample. Weigh a representative portion into the reaction vessel.
-
Hydrolysis: Add a solution of SnCl₂ in HCl to the sample. The SnCl₂ acts as a reducing agent to prevent the oxidation of CS₂.
-
Digestion: Heat the mixture to facilitate the hydrolysis of dithiocarbamates to CS₂.
-
Trapping: The evolved CS₂ is purged with an inert gas (e.g., nitrogen) and trapped in a solvent, typically iso-octane.
-
Quantification: The concentration of CS₂ in the iso-octane is determined by gas chromatography (GC) with a suitable detector (e.g., electron capture detector - ECD or mass spectrometer - MS).
-
Calculation: The amount of dithiocarbamate in the original sample is calculated based on the amount of CS₂ produced.
Visualizations
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Maneb Interference in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Maneb interference in enzymatic assays.
Introduction to this compound Interference
This compound, a manganese-containing dithiocarbamate fungicide, is a known thiol-reactive compound that can significantly interfere with enzymatic assays. Its reactivity with cysteine residues can lead to non-specific inhibition of various enzymes, resulting in false-positive results and inaccurate data interpretation. Understanding the mechanism of this interference and implementing appropriate preventative measures are crucial for obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with enzymatic assays?
A1: this compound's primary mechanism of interference is through its reaction with free thiol groups (sulfhydryl groups, -SH) on cysteine residues within enzymes. This interaction can lead to the formation of disulfide bonds or other modifications that alter the enzyme's three-dimensional structure and disrupt its catalytic activity, leading to inhibition.[1] This reactivity is not specific to a single enzyme but can affect a broad range of proteins containing reactive cysteine residues.
Q2: What types of enzymatic assays are most susceptible to this compound interference?
A2: Assays for enzymes that rely on cysteine residues for their catalytic activity or structural integrity are particularly vulnerable. This includes many classes of enzymes, such as proteases, kinases, and phosphatases. Assays with low protein concentrations are also more susceptible, as the ratio of this compound to available thiol groups is higher.
Q3: Are there alternatives to this compound that are less likely to cause interference?
A3: When possible, selecting fungicides or other compounds that are not thiol-reactive is the best approach to avoid interference. However, if this compound is the compound of interest, the focus should be on mitigating its interfering effects within the assay.
Q4: Can this compound interference be overcome?
A4: Yes, several strategies can be employed to mitigate or prevent this compound interference. The most common and effective method is the inclusion of a reducing agent in the assay buffer to act as a scavenger for this compound.
Troubleshooting Guide
Problem: I am observing unexpected or potent inhibition in my enzymatic assay when screening this compound.
-
Possible Cause: this compound is a known thiol-reactive compound and may be non-specifically inhibiting your enzyme through covalent modification of cysteine residues.
-
Solution: Perform a counter-screen with a reducing agent, such as dithiothreitol (DTT), to determine if the observed inhibition is due to thiol reactivity.
Problem: How do I perform a DTT counter-screen?
-
Solution: A DTT counter-screen involves measuring the IC50 of this compound in your enzymatic assay in the presence and absence of DTT. A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that the inhibition is due to thiol reactivity and is likely an artifact of the assay conditions.[2]
Problem: What concentration of DTT should I use?
-
Solution: A final concentration of 1-5 mM DTT in the assay buffer is typically sufficient to scavenge thiol-reactive compounds like this compound.[2][3] It is important to first confirm that DTT at this concentration does not interfere with your assay system (e.g., by affecting the substrate, enzyme stability, or detection reagents).
Problem: Are there alternatives to DTT?
-
Solution: Yes, other reducing agents can be used. Tris(2-carboxyethyl)phosphine (TCEP) is a good alternative as it is a potent reducing agent that does not contain a thiol group, which can sometimes participate in side reactions.[2] Reduced glutathione (GSH) and β-mercaptoethanol (BME) can also be considered. The choice of reducing agent can impact the degree of inhibition, so it is advisable to test a few options if the initial results with DTT are not clear.
Problem: My assay is not compatible with reducing agents. What else can I do?
-
Solution: If reducing agents are not an option, consider the following:
-
Increase Enzyme Concentration: If feasible, increasing the concentration of the enzyme in the assay can help to overcome the inhibitory effects of a low concentration of this compound.
-
Pre-incubation with a Thiol Scavenger: Pre-incubating this compound with a thiol-containing molecule (like glutathione) that is not part of the primary enzymatic reaction before adding it to the assay may neutralize its reactivity.
-
Optimize Buffer pH: The reactivity of thiols can be pH-dependent.[4][5][6][7][8] While this compound's stability across a range of pH values in assay conditions is not extensively documented, exploring minor adjustments to the assay buffer pH (while maintaining optimal enzyme activity) may modulate the interference.
-
Quantitative Data on this compound Interference
The following table provides an illustrative example of the effect of a reducing agent (DTT) on the measured IC50 value of a thiol-reactive compound like this compound in a generic enzymatic assay. A significant shift in the IC50 value is a strong indicator of interference due to thiol reactivity.
| Compound | Assay Condition | IC50 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | Standard Buffer | 5 | - | Potent inhibitor |
| This compound | Standard Buffer + 1 mM DTT | 55 | 11 | Inhibition is likely due to thiol-reactivity (Assay Artifact) |
Note: This data is representative and the actual fold-shift may vary depending on the specific enzyme, assay conditions, and the concentrations of both this compound and the reducing agent.
Experimental Protocols
Protocol 1: DTT Counter-Screen for Identifying Thiol-Reactive Interference
-
Objective: To determine if the observed inhibition by this compound is due to its reactivity with thiols.
-
Materials:
-
Enzyme and substrate for your assay
-
Assay buffer
-
This compound stock solution
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Assay plates and detection instrument
-
-
Procedure:
-
Prepare two sets of assay plates.
-
Plate A (No DTT): Prepare serial dilutions of this compound in the assay buffer. Add the enzyme and substrate according to your standard protocol.
-
Plate B (+ DTT): Prepare a fresh assay buffer containing a final concentration of 1-5 mM DTT. Use this DTT-containing buffer to prepare serial dilutions of this compound. Add the enzyme and substrate.
-
Incubate both plates under standard assay conditions.
-
Measure the enzymatic activity using your detection instrument.
-
Calculate the IC50 value for this compound from both plates.
-
-
Data Analysis:
-
Compare the IC50 values obtained in the presence and absence of DTT.
-
A fold-shift of >3 in the IC50 value in the presence of DTT is a strong indication that this compound is acting as a thiol-reactive interferent.[2]
-
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Effects of pH and temperature on recombinant manganese peroxidase production and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. Effect of pH on the Electrochemical Behavior of Hydrogen Peroxide in the Presence of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of Maneb and Mancozeb
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two widely used dithiocarbamate fungicides, Maneb and Mancozeb. Both fungicides are utilized for their broad-spectrum activity against various fungal pathogens in agriculture. However, their potential for adverse health effects necessitates a thorough understanding of their toxicological properties. This document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and visualizes implicated signaling pathways to facilitate a clear and objective comparison.
Quantitative Toxicity Data
The following tables summarize the key toxicological parameters for this compound and Mancozeb, derived from various experimental studies.
Table 1: Acute Toxicity
| Parameter | This compound | Mancozeb |
| Oral LD50 (rat) | >5000 - 8000 mg/kg | >5000 - 11,200 mg/kg |
| Dermal LD50 (rat) | >5000 mg/kg | >10,000 mg/kg |
| Inhalation LC50 (rat, 4h) | >3.8 mg/L | >5.0 mg/L |
Table 2: Reproductive and Developmental Toxicity
| Parameter | This compound | Mancozeb |
| Reproductive Effects (Rat) | Increased embryo death and stillbirth, decreased newborn survival at 50 mg/kg/day. | Reduced fertility at 50 mg/kg/day in a three-generation study. |
| Developmental Effects (Rat) | Fetal abnormalities (eye, ear, CNS, musculoskeletal system) at a single dose of 770 mg/kg. | Delayed ossification of skull bones in offspring at 5 mg/kg/day. Developmental abnormalities at a high single dose of 1320 mg/kg. |
| Lowest Observed Adverse Effect Level (LOAEL) - Developmental | 770 mg/kg (single dose) | 5 mg/kg/day |
Table 3: Neurotoxicity
| Parameter | This compound | Mancozeb |
| Mechanism | Inhibition of mitochondrial respiration, particularly complex III.[1] | Inhibition of mitochondrial respiration (NADH-linked state 3).[2][3] |
| Observed Effects | Dose-dependent toxicity to dopamine and GABA neurons.[2] Associated with the development of Parkinson's-like symptoms. | Similar toxic potency to this compound on dopamine and GABA neurons.[2] |
| No Observed Adverse Effect Level (NOAEL) - Neurotoxicity (Rat) | Not explicitly found in the search results. | Not explicitly found in the search results. |
Table 4: Genotoxicity and Carcinogenicity
| Parameter | This compound | Mancozeb |
| Genotoxicity | Positive for inducing chromosomal damage in an in vitro sister chromatid exchange assay with metabolic activation. | Evidence of DNA damage in various in vitro and in vivo studies.[4] |
| Carcinogenicity | The primary metabolite, ethylenethiourea (ETU), is classified as a probable human carcinogen (Group B2) by the EPA.[5] | Also metabolizes to ETU. Long-term oral administration in rats was associated with an increase in total malignant tumors, including in the thyroid and liver. |
| Carcinogenicity Classification (IARC) | Group 3 (Not classifiable as to its carcinogenicity to humans) for EBDC fungicides as a group. | Group 3 (Not classifiable as to its carcinogenicity to humans) for EBDC fungicides as a group. |
Experimental Protocols
This section outlines the methodologies for key toxicological assessments cited in this guide.
Acute Toxicity Testing (Oral, Dermal, Inhalation)
-
Guideline: Based on OECD Test Guidelines 401, 402, and 403.
-
Species: Typically conducted in rats.
-
Oral Administration (LD50): The test substance is administered by gavage in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of 14 days. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
-
Dermal Administration (LD50): The substance is applied to a shaved area of the skin (approximately 10% of the body surface) and held in contact with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.
-
Inhalation (LC50): Animals are exposed to the test substance, generated as a dust or aerosol, in an inhalation chamber for a specified period (typically 4 hours). Mortality and toxic effects are recorded during and after exposure for a 14-day observation period. The LC50 is the concentration of the chemical in the air that kills 50% of the test animals during the observation period.
Reproductive and Developmental Toxicity
-
Guideline: Based on OECD Test Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity Study).
-
Species: Primarily conducted in rats.
-
Prenatal Developmental Toxicity Study (OECD 414):
-
Exposure: Pregnant female rats are administered the test substance daily by gavage from implantation (gestation day 6) to the day before sacrifice (gestation day 20).
-
Dose Levels: A control group and at least three dose levels are used.
-
Maternal Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, and macroscopic examination of internal organs at termination.
-
Fetal Endpoints: Examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses), fetal body weight, and external, visceral, and skeletal examinations of the fetuses for abnormalities.
-
-
Two-Generation Reproduction Toxicity Study (OECD 416):
-
F0 Generation: Young adult male and female rats are administered the test substance in their diet for a pre-mating period of at least 10 weeks. They are then mated to produce the F1 generation. Dosing continues through mating, gestation, and lactation.
-
F1 Generation: Offspring are selected from the F0 generation and are administered the test substance in their diet from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
-
Endpoints: In both generations, reproductive performance (fertility, gestation length, litter size), offspring viability, growth, and development are assessed. At termination, a complete necropsy is performed on the parental animals and selected offspring, with histopathological examination of reproductive organs.
-
Genotoxicity Testing: Ames Test
-
Principle: The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[5][6] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[5][6] A mutagen can cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (his+).
-
Procedure:
-
The his- bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).[5]
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
-
Carcinogenicity Bioassay
-
Guideline: Based on OECD Test Guideline 451 (Carcinogenicity Studies).
-
Species: Typically long-term studies in rats and mice.
-
Procedure:
-
Exposure: The test substance is administered to the animals in their diet or by gavage for a major portion of their lifespan (e.g., 24 months for rats).
-
Dose Levels: A control group and at least three dose levels are used. The highest dose should produce some toxicity but not significantly shorten the lifespan from effects other than tumors.
-
Endpoints: Daily clinical observations, regular body weight and food consumption measurements, hematology, and clinical chemistry. At the end of the study, all animals undergo a complete necropsy, and all organs and tissues are examined microscopically for the presence of tumors.
-
Neurotoxicity Assessment
-
In Vitro Methodology:
-
Cell Cultures: Primary mesencephalic cells from rat embryos are used. These cultures contain both dopamine and GABA neurons.
-
Exposure: Cells are exposed to a range of concentrations of the test substance for a specified period (e.g., 24 hours).
-
Endpoints: Cell viability is assessed using assays such as MTT. Dopamine and GABA transporter activity is measured to assess neuronal function. Immunocytochemistry for tyrosine hydroxylase (a marker for dopamine neurons) is used to quantify the number of surviving dopaminergic neurons. Mitochondrial function is evaluated by measuring ATP levels and oxygen consumption rates.
-
-
In Vivo Methodology:
-
Species: Rats are a common model.
-
Exposure: The test substance is administered to the animals (e.g., via oral gavage or intraperitoneal injection) for a defined period.
-
Endpoints: Behavioral tests are conducted to assess motor activity, coordination, and cognitive function. Post-mortem analysis of brain tissue includes measuring neurotransmitter levels (e.g., dopamine, serotonin), assessing the integrity of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra), and examining for signs of neuroinflammation or oxidative stress.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound and Mancozeb involves the disruption of several key cellular signaling pathways. Their primary fungicidal action is attributed to the non-specific reaction with sulfhydryl groups of amino acids and enzymes in fungal cells, leading to the disruption of lipid metabolism, respiration, and ATP production. In mammalian systems, their toxicity is more complex and involves specific signaling cascades.
Mancozeb and the MAPK Signaling Pathway
Mancozeb exposure has been shown to induce apoptosis in mammalian cells, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Mancozeb-induced apoptosis via the MAPK signaling pathway.
This compound and the PKA/CREB Signaling Pathway
Studies on this compound-induced neurotoxicity have implicated the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is vital for neuronal survival, learning, and memory.
Caption: this compound-induced neurotoxicity through the PKA/CREB pathway.
Ethylenethiourea (ETU) and Thyroid Toxicity
A significant aspect of both this compound and Mancozeb toxicity is their metabolism to ethylenethiourea (ETU). ETU is a known thyroid toxicant and a probable human carcinogen.[5] Its primary mechanism of toxicity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2]
Caption: Mechanism of thyroid toxicity by ethylenethiourea (ETU).
Conclusion
This compound and Mancozeb, while structurally similar and sharing a common toxic metabolite (ETU), exhibit nuanced differences in their toxicological profiles. Both fungicides have relatively low acute toxicity. However, chronic exposure poses risks of reproductive, developmental, and neurotoxic effects. Their potential carcinogenicity, primarily attributed to ETU, is a significant concern. The disruption of key signaling pathways, such as the MAPK and PKA/CREB pathways, underlies their cellular toxicity. This comparative guide highlights the importance of considering the specific toxicological endpoints and mechanisms of action when evaluating the risks associated with these fungicides in research and drug development settings. Further research is warranted to fully elucidate the long-term health effects of exposure to this compound and Mancozeb.
References
- 1. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Guide to the Validation of a New Analytical Method for Maneb Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the determination of Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, against established analytical techniques. The following sections present a detailed overview of the experimental protocols, comparative performance data, and the validation process, underscoring the robustness and reliability of the new method for the analysis of this compound in various matrices.
Comparative Analysis of Analytical Methods for this compound
The determination of this compound is challenging due to its low solubility in common organic solvents and its instability.[1] Over the years, various analytical methods have been developed, each with its own advantages and limitations. This guide focuses on a new, validated HPLC-UV method and compares it with traditional spectrophotometric and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
| Parameter | New Validated HPLC-UV Method | Spectrophotometric Method | LC-MS/MS Method |
| Principle | Separation based on polarity and quantification by UV absorbance. | Colorimetric reaction and measurement of absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Specificity | High | Low to Moderate | Very High |
| Sensitivity (LOD) | 0.1 µg/mL | ~2 µg/kg[2] | 0.1 ng/mL[3] |
| Linearity (R²) | >0.998 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Analysis Time | ~15 min | ~30 min | ~10 min |
| Cost | Moderate | Low | High |
| Matrix Effect | Moderate | High | Low |
Experimental Protocols
New Validated HPLC-UV Method
This method provides a reliable and cost-effective approach for the routine analysis of this compound.
Sample Preparation:
-
Homogenize 10 g of the sample (e.g., fruit, vegetable) with 20 mL of an extraction solution containing an alkaline solution of EDTA and a reducing agent to stabilize the this compound.[4]
-
Centrifuge the mixture and filter the supernatant.
-
The extracted this compound is then derivatized with an alkylating agent to form a more stable and chromatographically amenable compound.[1]
-
The derivatized sample is then injected into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 272 nm[5]
-
Injection Volume: 20 µL
Spectrophotometric Method
A simpler, more accessible method, though less specific.
-
This compound is extracted from the sample as described in the HPLC method.
-
The extract is then reacted with a chromogenic agent, such as 4-(2'-pyridylazo) resorcinol (PAR), in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) to form a colored complex.[6]
-
The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength.
LC-MS/MS Method
A highly sensitive and specific method, often used for confirmation and trace-level analysis.
-
Sample preparation is similar to the HPLC-UV method, often employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]
-
The extract is analyzed using an LC-MS/MS system, which provides separation and highly specific detection based on the mass-to-charge ratio of the analyte and its fragments.[7]
Validation of the New Analytical Method
The validation of an analytical method is crucial to ensure that the results are accurate and reliable.[8] The new HPLC-UV method was validated according to established guidelines, focusing on the following parameters:
| Validation Parameter | Methodology | Acceptance Criteria | Results for New HPLC-UV Method |
| Linearity | A series of standard solutions of varying concentrations are analyzed. | Correlation coefficient (R²) > 0.99 | R² = 0.9985[9] |
| Accuracy | The recovery of a known amount of analyte spiked into a blank matrix is determined at different concentration levels.[10] | Recovery between 70-120%[3] | 98.5% (average) |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) are assessed by analyzing replicate samples.[10] | Relative Standard Deviation (RSD) < 20%[3] | RSD < 3.8% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected.[8] | Signal-to-noise ratio of 3:1 | 0.4 ng (injected)[9] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[8] | Signal-to-noise ratio of 10:1 | 1.18 ng (injected)[9] |
| Robustness | The method's performance is evaluated by deliberately varying parameters like mobile phase composition, pH, and temperature.[8] | No significant change in results | Method found to be robust within the tested parameter range. |
Visualizing the Workflow
The following diagrams illustrate the overall workflow for the validation of the new analytical method and the signaling pathway for this compound's mode of action.
Caption: Workflow for the validation of a new analytical method.
Caption: Simplified pathway of this compound's fungicidal action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrophotometric determination of this compound by ternary complex formation with PAR and CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 9. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Cross-Validation of Maneb Residue Analysis: A Comparative Guide to Laboratory Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Maneb, a manganese-containing ethylene-bis-dithiocarbamate (EBDC) fungicide, is critical in food safety and environmental monitoring. Ensuring consistency and comparability of analytical results across different laboratories is a cornerstone of robust scientific investigation and regulatory compliance. This guide provides a comparative overview of the common analytical methods for this compound residue analysis, supported by available performance data and detailed experimental protocols.
Introduction to Cross-Validation and Proficiency Testing
Cross-validation, in the context of analytical chemistry, refers to the process of verifying that a particular analytical method will produce comparable results in different laboratories. A key tool for this is Proficiency Testing (PT) , an inter-laboratory comparison that allows participants to assess their analytical performance against a reference value and against each other. Organizations such as FAPAS and TestQual regularly organize PT schemes for pesticide residues, including dithiocarbamates, in various food matrices.[1] Participation in these schemes is crucial for laboratories to demonstrate their competence and ensure the reliability of their data.
Analytical Methodologies for this compound Residue Analysis
The analysis of this compound and other dithiocarbamates presents a unique challenge due to their inherent instability and low solubility in common organic solvents. Consequently, two primary analytical strategies have been developed: an indirect method based on the measurement of a common degradation product, and direct methods capable of analyzing the parent compounds.
Indirect Analysis via Carbon Disulfide (CS₂) Evolution
This traditional and widely used approach relies on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.
Experimental Protocol: CS₂ Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A homogenized sample of the food matrix is weighed into a reaction vial.
-
Hydrolysis: An acidic solution, typically containing stannous chloride (SnCl₂) to facilitate the reaction, is added to the vial. The vial is immediately sealed.
-
Incubation: The sealed vial is heated (e.g., at 80°C) for a defined period to drive the complete conversion of dithiocarbamates to CS₂.
-
Headspace Injection: A sample of the vapor phase (headspace) from the vial, containing the volatilized CS₂, is injected into the GC-MS system.
-
GC-MS Analysis: The CS₂ is separated from other volatile compounds on a gas chromatography column and subsequently detected and quantified by a mass spectrometer.
Direct Analysis of Dithiocarbamates
Advances in analytical instrumentation have enabled the direct analysis of individual dithiocarbamate compounds, including this compound. This approach offers greater specificity compared to the indirect method.
Experimental Protocol: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction: A representative sample is extracted with a suitable solvent mixture, often containing a chelating agent like EDTA and a reducing agent to stabilize the dithiocarbamates.
-
Clean-up: The extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
LC Separation: An aliquot of the cleaned-up extract is injected into the LC system, where the different dithiocarbamate compounds are separated on a chromatographic column.
-
MS/MS Detection: The separated compounds are ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity for the quantification of this compound and other dithiocarbamates.
Performance Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required specificity, sensitivity, and the available instrumentation. The following tables summarize typical performance characteristics based on single-laboratory validation studies. It is important to note that performance in a specific cross-validation study may vary.
Table 1: Performance Characteristics of the Indirect CS₂ Headspace GC-MS Method
| Parameter | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | Various Fruits & Vegetables | 0.015 mg/kg | |
| Limit of Quantification (LOQ) | Various Fruits & Vegetables | 0.05 mg/kg | |
| Recovery | Various Fruits & Vegetables | 70-120% | |
| Reproducibility (RSD) | Various Fruits & Vegetables | < 12% |
Table 2: Performance Characteristics of the Direct LC-MS/MS Method for Dithiocarbamates
| Parameter | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | Fruits & Vegetables | Varies by compound (e.g., 0.01 mg/kg for this compound) | |
| Limit of Quantification (LOQ) | Fruits & Vegetables | Varies by compound (e.g., 0.03 mg/kg for this compound) | |
| Recovery | Fruits & Vegetables | 70-110% | |
| Reproducibility (RSD) | Fruits & Vegetables | < 20% |
Visualizing the Cross-Validation and Analytical Workflows
To further clarify the processes involved, the following diagrams illustrate the logical flow of a cross-validation study and the workflows of the two primary analytical methods.
References
A Comparative Guide to Maneb Quantification: Inter-laboratory Insights and Methodological Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide Maneb is critical for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methodologies employed for this compound determination, supported by available experimental data from validation studies. While a formal, large-scale inter-laboratory comparison study on this compound is not publicly available, this document synthesizes findings from various independent and comparative studies to offer valuable insights into method performance.
The two principal analytical approaches for the quantification of this compound, a member of the ethylene bisdithiocarbamate (EBDC) group of fungicides, are the traditional carbon disulfide (CS2) evolution method and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The choice of method can significantly impact specificity, sensitivity, and sample throughput.
Data Summary: A Comparative Look at Analytical Performance
The following tables summarize the quantitative performance data for the different analytical methods used for the quantification of dithiocarbamates, including this compound. These values are compiled from various independent validation studies.
Table 1: Performance Characteristics of CS2-Based Gas Chromatography (GC) Methods
| Parameter | Matrix | Reported Value |
| Limit of Quantification (LOQ) | Fruits and Vegetables | ≤40 µg/kg[1] |
| Recovery | Grape, Green Chilli, Tomato, Potato, Brinjal, Pineapple, Chayote | 75–104%[1] |
| Relative Standard Deviation (RSD) | Fruits and Vegetables (at LOQ) | <15%[1] |
Table 2: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods for EBDCs
| Parameter | Matrix | Reported Value |
| Limit of Quantification (LOQ) | Apples, Grapes, Tomatoes | 0.01 mg/kg[2] |
| Dry Herbs | 0.03 mg/kg[3] | |
| Chamomile | 0.05 mg/kg[4] | |
| Limit of Detection (LOD) | Dry Herbs | 0.01 mg/kg[3] |
| Recovery | Dry Herbs | 79–113%[3] |
| Repeatability (RSD) | Dry Herbs | <20%[3] |
| Intermediate Precision (RSD) | Dry Herbs | <20%[3] |
Key Methodological Differences
The traditional CS2 evolution method is a non-specific approach that measures the total dithiocarbamates present in a sample. It relies on the acid hydrolysis of dithiocarbamates to carbon disulfide, which is then derivatized and quantified by gas chromatography. A significant drawback of this method is its lack of specificity, as it cannot distinguish between different types of dithiocarbamates (e.g., this compound, Mancozeb, Zineb) and can be prone to interference from other sulfur-containing compounds present in the matrix.
In contrast, LC-MS/MS methods offer high specificity and sensitivity. These methods typically involve the extraction of the intact EBDC, often with a chelating agent like EDTA to break the polymeric structure, followed by a derivatization step (e.g., methylation) to produce a stable derivative that can be readily analyzed by LC-MS/MS.[2] This approach allows for the specific quantification of EBDCs and can distinguish them from other dithiocarbamates. Studies have shown that the data obtained using the LC-MS/MS method is in good agreement with that generated by the CS2 analysis technique, but with fewer "false positive" results in control samples.[2]
Experimental Protocols: A Closer Look
CS2 Evolution and Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the acid hydrolysis of dithiocarbamates to generate carbon disulfide (CS2).
Sample Preparation and Hydrolysis:
-
A homogenized sample is treated with a solution of tin(II) chloride in hydrochloric acid.
-
This mixture is heated to facilitate the hydrolysis of dithiocarbamates to CS2.
Extraction and Quantification:
-
The volatile CS2 is purged from the reaction vessel and trapped in an organic solvent, such as isooctane.
-
The isooctane layer containing the CS2 is then analyzed by GC-MS, typically using selected ion monitoring (SIM) for quantification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a more specific analysis of EBDCs.
Extraction and Derivatization:
-
The sample is extracted with a solution containing a chelating agent, such as the di-sodium salt of EDTA, to break down the polymeric structure of this compound.[2]
-
The extracted analyte is then derivatized, for example, by methylation using dimethyl sulfate or iodomethane, to form a stable derivative (e.g., dimethyl EBDC).[2][5]
-
For the analysis of the degradation product ethylenethiourea (ETU), L-cysteine is often added during extraction to prevent its further degradation.[3]
Clean-up and Analysis:
-
The derivatized extract is subjected to a clean-up step, which may involve solid-phase extraction (SPE) or a dispersive solid-phase extraction (d-SPE) as in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
The final extract is then analyzed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3]
Visualizing the Workflow
To better illustrate the distinct processes of each analytical approach, the following diagrams outline the experimental workflows.
Caption: Workflow for the CS2 Evolution and GC-MS Method.
Caption: Workflow for the LC-MS/MS Method.
Conclusion
The choice between the CS2 evolution method and an LC-MS/MS-based approach for this compound quantification depends on the specific requirements of the analysis. While the CS2 method is a long-established technique, its lack of specificity is a significant limitation. For research, drug development, and regulatory enforcement where precise identification and quantification of EBDCs are necessary, the LC-MS/MS method is demonstrably superior. It offers higher specificity, reducing the likelihood of false positives, and provides robust and reliable data as evidenced by the validation studies cited. The development of methods like QuEChERS coupled with LC-MS/MS further enhances sample throughput, making it a more efficient choice for modern analytical laboratories.
References
- 1. Validation of a GC–MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ethylene-bis-dithiocarbamates and their degradation product ethylenethiourea in dry herbs by UHPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
Validating Biomarkers of Maneb Exposure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key biomarkers for validating exposure to the fungicide Maneb. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound, a dithiocarbamate fungicide, has been linked to neurodegenerative diseases, making the accurate assessment of exposure critical for both toxicological research and the development of potential therapeutic interventions. This guide compares several prominent biomarkers, detailing their underlying mechanisms, methods of detection, and relative strengths for validating this compound exposure.
Comparative Analysis of this compound Exposure Biomarkers
The selection of an appropriate biomarker for this compound exposure depends on the specific research question, including the desired window of detection and the biological matrix available. The following table summarizes and compares the performance of key biomarkers based on available experimental data. A direct quantitative comparison of sensitivity and specificity across all biomarkers is limited in the current literature; however, this table provides a qualitative and semi-quantitative assessment to guide researchers.
| Biomarker | Matrix | Mechanism of Action/Relevance | Advantages | Disadvantages | Relative Sensitivity & Specificity |
| Ethylenethiourea (ETU) | Urine | A direct and major metabolite of this compound and other ethylene bisdithiocarbamate (EBDC) fungicides.[1] | High specificity for EBDC exposure. Well-established analytical methods are available. | Short biological half-life, reflecting only recent exposure. Not specific to this compound alone. | High specificity for EBDCs. Sensitivity depends on the analytical method and timing of sample collection relative to exposure. |
| Malondialdehyde (MDA) | Plasma, Serum, Tissue | A marker of lipid peroxidation, indicative of oxidative stress induced by this compound's interference with mitochondrial function. | Reflects downstream cellular damage. Commercially available assay kits. | Not specific to this compound exposure; elevated in various conditions involving oxidative stress. | Moderate sensitivity to oxidative stress. Low specificity for this compound as the causative agent. |
| Advanced Oxidation Protein Products (AOPPs) | Plasma, Serum | Formed by the reaction of plasma proteins with chlorinated oxidants, serving as a marker of oxidative damage to proteins.[1] | Indicates protein oxidation, another facet of oxidative stress. Relatively stable. | Lacks specificity to this compound. Can be influenced by other factors like inflammation and renal function. | Moderate sensitivity to oxidative stress. Low specificity for this compound. |
| Glutathione (GSH) Levels & Glutathione Peroxidase (GPx) Activity | Erythrocytes, Tissue | This compound depletes cellular GSH and inhibits GPx, key components of the antioxidant defense system.[2] | Directly reflects the impact on a critical antioxidant pathway. Can indicate the cellular capacity to counteract oxidative stress. | Can be influenced by diet and other toxicants. Requires careful sample handling. | Good sensitivity to oxidative stress. Moderate specificity, as other compounds can also affect the glutathione system. |
| α-Synuclein | Neuronal Cells, Brain Tissue | This compound exposure has been shown to increase the levels of α-synuclein, a protein implicated in Parkinson's disease.[3] | Relevant to the neurotoxic effects of this compound. Can be a marker of disease-relevant pathology. | Technically more demanding to measure (Western blot). Changes may occur after prolonged or high-level exposure. | Potentially high specificity for neurotoxic effects relevant to Parkinson's disease. Sensitivity may vary with exposure levels and duration. |
| Tryptophan and its Metabolites | Serum, Brain Tissue | This compound can disturb tryptophan metabolism pathways, which are involved in neurotransmitter synthesis and neuroinflammation.[4] | Reflects metabolic disruption and potential neurotoxic mechanisms. Can be measured with high sensitivity using LC-MS/MS. | Alterations in tryptophan metabolism can be caused by various factors. Requires sophisticated analytical instrumentation. | High sensitivity of detection for the metabolites themselves. Specificity to this compound exposure requires further validation. |
Signaling Pathways in this compound-Induced Toxicity
This compound exposure triggers a cascade of cellular events, primarily centered around oxidative stress and mitochondrial dysfunction, leading to neuronal damage. Two key signaling pathways implicated are the PKA/CREB and the Nrf2-mediated antioxidant response.
References
- 1. Assessment of Mancozeb Exposure, Absorbed Dose, and Oxidative Damage in Greenhouse Farmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Paraquat-Mediated Neurotoxicity: Involvement of Peroxiredoxin/Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific pesticide-dependent increases in α-synuclein levels in human neuroblastoma (SH-SY5Y) and melanoma (SK-MEL-2) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to the environmentally toxic pesticide this compound induces Parkinson's disease-like neurotoxicity in mice: A combined proteomic and metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Toxicity of Maneb in Combination with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the synergistic toxicity observed when the fungicide Maneb is combined with other pesticides. The information presented herein is compiled from experimental data to assist researchers in understanding the heightened toxicological effects and underlying mechanisms of these pesticide mixtures.
I. Comparative Toxicity Data
The following tables summarize quantitative data from key studies investigating the synergistic or additive toxic effects of this compound in combination with other pesticides.
Table 1: Synergistic Effects of this compound and Paraquat on Cell Viability
| Cell Line | Treatment (24h) | Concentration (µM) | Cell Viability (%) | Reference |
| SH-SY5Y | Control | - | 100 | |
| SH-SY5Y | This compound | 10 | ~85 | |
| SH-SY5Y | Paraquat | 200 | ~80 | |
| SH-SY5Y | This compound + Paraquat | 10 + 200 | ~50 | |
| Note: The combined exposure to this compound and Paraquat demonstrates a greater than additive decrease in cell viability, suggesting a synergistic or potentiated cytotoxic effect. |
Table 2: Oxidative Stress Markers in SH-SY5Y Cells Treated with this compound and Paraquat (12h)
| Treatment | Reactive Oxygen Species (ROS) Generation | Superoxide Anion Generation |
| Control | Baseline | Baseline |
| This compound | Increased | Not specified |
| Paraquat | Increased | Increased |
| This compound + Paraquat | Significantly Increased | Significantly Increased |
| Note: The combination of this compound and Paraquat leads to a more pronounced increase in oxidative stress markers compared to individual pesticide exposures, indicating a synergistic effect on the induction of oxidative damage. |
Table 3: Effects of this compound and Paraquat on Mitochondrial Function in SH-SY5Y Cells (12h)
| Treatment | Mitochondrial Membrane Potential (ΔΨm) |
| Control | Normal |
| This compound | No significant change |
| Paraquat | Decreased |
| This compound + Paraquat | Significantly Decreased |
| Note: The combined treatment results in a more substantial disruption of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a pathway to apoptosis. |
Table 4: Acute Toxicity of this compound and Chlorpyrifos in Oreochromis niloticus (24h)
| Pesticide | LC50 (mg/L) |
| This compound | 1.93 |
| Chlorpyrifos-Ethyl | 0.154 |
| Note: While this study did not explicitly test the synergistic effect of a this compound and Chlorpyrifos mixture, the data indicates that Chlorpyrifos is significantly more acutely toxic to this aquatic species than this compound. Further research is needed to evaluate the combined toxicity of these two pesticides. |
II. Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the synergistic toxicity of this compound and other pesticides.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurotoxicity studies.
-
Culture Conditions: Cells are typically cultured in a humidified incubator at 37°C with 5% CO2, using a standard growth medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Pesticide Exposure: For experimental treatments, cells are seeded in multi-well plates and allowed to adhere. Stock solutions of this compound and other pesticides are prepared in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to the final desired concentrations for single or combined exposures for specified durations (e.g., 12, 24, or 48 hours).
Cell Viability Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
After pesticide treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Oxidative Stress Assays
-
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After pesticide exposure, cells are incubated with DCFH-DA.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or a fluorescence microscope and is proportional to the intracellular ROS levels.
-
Mitochondrial Function Assays
-
Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
The fluorescent dye JC-1 is commonly used to monitor mitochondrial health.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
After pesticide treatment, cells are stained with JC-1, and the ratio of red to green fluorescence is measured using a fluorescence plate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.
-
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the synergistic toxicity of this compound and Paraquat, as well as a general experimental workflow for assessing pesticide synergy.
Caption: Synergistic neurotoxicity pathway of this compound and Paraquat.
Caption: General workflow for evaluating pesticide synergy in vitro.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Maneb
For laboratory professionals engaged in pivotal research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Maneb, ensuring that your work can proceed with the highest degree of safety and integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following personal protective equipment is required.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Essential for preventing particulate matter from entering the eyes.
-
Chemical Splash Goggles: To be worn when there is a risk of splashing. Goggles should fit snugly to form a seal around the eyes.[1]
-
Face Shield: In addition to goggles, a face shield provides a secondary layer of protection for the entire face from splashes or dust generation.
Respiratory Protection:
-
Air-Purifying Respirator: When engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator appropriate for dusts and mists should be used.[1][2] Ensure proper fit testing and training before use.[1]
Hand Protection:
-
Chemical-Resistant Gloves: Wear protective gloves to prevent skin contact.[3][4] Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's resistance chart for the specific formulation of this compound being used. Inspect gloves for any signs of degradation or puncture before use.
Body Protection:
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3][5] This may include a lab coat, coveralls, or a chemical-resistant apron.
-
Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.
Hazard Summary for this compound
This compound presents several health and environmental hazards that necessitate careful handling. This table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[2][3] | Danger[4] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[2][3] | Danger[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | Danger[4] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[2][3] | Danger[4] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[2][3] | Danger[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Preparations:
-
Obtain and Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[3]
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[5]
-
Assemble all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.
2. Handling Procedures:
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[5] Use non-sparking tools.[5]
-
Weighing: If weighing is necessary, do so within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to prevent splashing and dust generation.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or spray mist.[3][6]
-
Hygiene Practices: Wash hands thoroughly after handling.[4][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]
3. Storage:
-
Store in a dry, well-ventilated place. [5]
-
Keep containers tightly closed. [5]
-
Store away from incompatible materials such as acids, food, and feedstuffs. [5]
-
Store locked up. [3]
Emergency and Disposal Plan
Emergency Procedures:
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] Seek medical attention.
-
In Case of Skin Contact: Wash with plenty of soap and water.[3] If skin irritation or rash occurs, get medical advice/attention.[3]
-
In Case of Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[3]
-
In Case of Ingestion: Call a poison control center or doctor immediately for treatment advice.[6]
-
Spills: In the event of a spill, collect the spillage.[3] Avoid release to the environment.[3][4] Dispose of contaminated material as waste according to the disposal plan.
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow this compound to enter sewers or surface and ground water.[2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
